N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine
説明
特性
分子式 |
C12H28N4 |
|---|---|
分子量 |
228.38 g/mol |
IUPAC名 |
3-[4-[3-(dimethylamino)propyl]piperazin-1-yl]propan-1-amine |
InChI |
InChI=1S/C12H28N4/c1-14(2)6-4-8-16-11-9-15(10-12-16)7-3-5-13/h3-13H2,1-2H3 |
InChIキー |
YLSUYODWCLAPAA-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCN1CCN(CC1)CCCN |
製品の起源 |
United States |
Engineering Next-Generation Therapeutics with N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine
Executive Summary
The evolution of targeted therapeutics—ranging from Proteolysis Targeting Chimeras (PROTACs) to vectorized polyamine-drug conjugates—demands highly specialized chemical building blocks. N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine (CAS: 131705-39-0) has emerged as a critical structural moiety in modern drug design. Functioning as an asymmetric, nitrogen-rich polyamine analog, it provides a unique combination of conformational rigidity, enhanced aqueous solubility, and orthogonal chemical reactivity.
This technical whitepaper explores the physicochemical logic behind this molecule, its applications in advanced therapeutic modalities, and provides field-proven, self-validating protocols for its integration into drug discovery pipelines.
Physicochemical Profiling & Structural Logic
To utilize a linker or scaffold effectively, one must understand the causality of its structural features. N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine is characterized by a central 1,4-diazacyclohexane (piperazine) ring flanked by two distinct propyl chains: one terminating in a primary amine, and the other in a dimethyl-substituted tertiary amine[1].
Quantitative Data Summary
The following table summarizes the core physicochemical parameters that dictate the molecule's behavior in synthetic and biological environments:
| Property | Value / Description | Impact on Drug Design |
| CAS Number | 131705-39-0 | Standardizes procurement and library cataloging. |
| Molecular Formula | C₁₂H₂₈N₄ | High nitrogen-to-carbon ratio ensures basicity. |
| Molecular Weight | 228.38 g/mol | Low molecular weight prevents excessive bulk in PROTACs. |
| Amine Profile | 1x Primary, 3x Tertiary | Enables orthogonal reactivity without protecting groups. |
| Physiological State | Polycationic (Protonated) | Drastically enhances aqueous solubility of hydrophobic payloads. |
The Principle of Orthogonal Reactivity
The most powerful synthetic advantage of this molecule is its orthogonal reactivity . Primary amines are highly nucleophilic and readily undergo acylation (amide bond formation) or reductive amination. In contrast, the three tertiary amines in this molecule lack an exchangeable proton. This fundamental chemical difference means that a carboxylic acid payload can be selectively conjugated to the primary amine end of the molecule without the risk of cross-linking or the need for cumbersome Boc/Fmoc protection-deprotection cycles.
Application in PROTAC Linker Engineering
In the design of PROTACs, the linker is not merely a passive spacer; it actively dictates the formation and stability of the ternary complex (Protein of Interest - PROTAC - E3 Ligase), as well as the molecule's overall pharmacokinetics[2].
Historically, flexible PEG (polyethylene glycol) or alkyl chains were used. However, highly flexible chains incur a massive entropic penalty upon binding, and pure alkyl chains suffer from poor water solubility. Incorporating a piperazine core solves both issues simultaneously[3]:
-
Conformational Rigidity: The cyclic nature of the piperazine ring restricts the number of rotatable bonds, pre-organizing the linker and lowering the entropic penalty of ternary complex formation.
-
Solubility & Permeability: The basic nitrogens embedded in the linker backbone act as pH-dependent solubilizing features. In the acidic environment of endosomes, they protonate to aid in membrane translocation, while remaining largely uncharged at physiological pH to prevent permanent membrane impermeability[3].
Fig 1: PROTAC ternary complex utilizing the piperazine linker for targeted protein degradation.
Polyamine-Vectorized Drug Delivery
Beyond PROTACs, N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine serves as a potent vector for targeted drug delivery in oncology. Cancer cells, due to their rapid proliferation, heavily upregulate the Polyamine Transport System (PAT) to import essential polyamines from their microenvironment[4].
By conjugating a cytotoxic payload (such as a naphthalimide or chloramphenicol derivative) to the primary amine of this polyamine analog, researchers can "smuggle" the drug into cancer cells via PAT[5]. The terminal dimethylamine group is particularly crucial here; terminal alkylation of polyamines prevents them from being rapidly degraded by intracellular amine oxidases, thereby increasing the half-life of the conjugate within the tumor microenvironment[4].
Experimental Methodology: Selective Mono-Functionalization
To leverage this molecule, coupling it to a drug payload must be done with high fidelity. The following protocol details the selective amide coupling of a generic carboxylic acid payload (R-COOH) to the primary amine of N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine.
The Self-Validating Protocol
This workflow is designed as a closed-loop, self-validating system. The causality of each reagent choice ensures selective reactivity, while the integrated analytical checkpoints prevent downstream failures.
Reagents & Causality:
-
Payload (R-COOH): 1.0 equivalent.
-
HATU (1.1 eq): Chosen over EDC/NHS because HATU generates a highly reactive HOAt ester, which is critical for coupling to sterically hindered or complex drug payloads while minimizing epimerization.
-
DIPEA (3.0 eq): N,N-Diisopropylethylamine is a sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid to initiate activation but cannot compete with the primary amine for the electrophilic center.
-
Polyamine Linker (1.2 eq): A slight excess drives the reaction to completion.
Step-by-Step Procedure:
-
Activation: Dissolve R-COOH (1.0 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 eq) followed by HATU (1.1 eq). Stir at room temperature for 15 minutes. Causality: Pre-activation ensures the carboxylic acid is fully converted to the reactive HOAt ester before the amine is introduced, preventing side reactions.
-
Coupling: Add N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine (1.2 eq) dropwise to the activated mixture. Stir at room temperature for 2 hours.
-
In-Process Control (IPC) Validation: Take a 5 µL aliquot, dilute in 100 µL Methanol, and inject into LC-MS.
-
Validation Check: The mass spectrum must show the disappearance of the R-COOH mass and the emergence of a single peak corresponding to [M + Payload - H2O]. The absence of double-addition masses validates the orthogonal reactivity of the tertiary amines.
-
-
Purification: Purify the crude mixture via Preparative HPLC using a C18 column. Causality: Use a mobile phase of Water/Acetonitrile containing 0.1% TFA. The TFA ensures the tertiary amines remain protonated, preventing peak tailing on the silica-based stationary phase and yielding sharp, distinct fractions.
-
Final Characterization: Lyophilize the product. Confirm structure via ¹H-NMR. Validation Check: The disappearance of the broad primary amine singlet (~1.5 ppm) and the appearance of a sharp amide N-H triplet (~8.0 ppm) confirms successful, localized covalent bonding.
Fig 2: Step-by-step workflow for the selective amide coupling of the primary amine.
References
-
Taylor & Francis Online - Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Retrieved from: [Link]
-
MDPI Pharmaceuticals - Polyamine–Drug Conjugates: Do They Boost Drug Activity? Retrieved from: [Link]
-
ACS Publications - Terminally Alkylated Polyamine Analogues as Chemotherapeutic Agents. Retrieved from:[Link]
Sources
Safety data sheet (SDS) and in vitro toxicity of N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine
Comprehensive Safety Data and In Vitro Toxicity Profiling of N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine
Executive Summary
N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine (CAS: 131705-39-0) is a complex aliphatic polyamine featuring a central piperazine ring flanked by a primary amine and a tertiary amine[1]. In drug development and materials science, polyamine-piperazine derivatives are frequently utilized as structural linkers, non-viral gene delivery vectors, and pharmacophores[2]. However, the tetra-basic nature of this molecule dictates a highly specific physicochemical hazard profile and a complex intracellular toxicity mechanism. This whitepaper provides a rigorous, causality-driven guide to the Safety Data Sheet (SDS) interpretation and in vitro toxicity screening of this compound.
Physicochemical Profiling & SDS Architecture
The hazard profile of N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine is fundamentally driven by its high basicity. With four protonatable nitrogen atoms, the molecule acts as a strong organic base.
-
Dermal and Ocular Hazards (GHS Classification): The primary and tertiary aliphatic amines cause rapid saponification of epidermal lipids and denaturation of structural proteins. Consequently, this compound is classified under Skin Corrosion Category 1B and Eye Damage Category 1 .
-
Handling Protocol: Standard operating procedures must mandate the use of heavy-duty nitrile or neoprene gloves, chemical splash goggles, and handling strictly within a Class II biological safety cabinet or fume hood. Spill protocols must utilize weak acid neutralizers (e.g., citric acid) rather than water, which can exacerbate the exothermic spread of the corrosive base.
Table 1: Physicochemical & Hazard Profile
| Parameter | Value / Description | Causality / Rationale |
| Chemical Name | N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine | Systemic IUPAC nomenclature[1]. |
| CAS Number | 131705-39-0 | Unique chemical registry identifier[1]. |
| Molecular Formula | C₁₂H₂₈N₄ | Yields a molecular weight of 228.38 g/mol [1]. |
| Structural Features | Piperazine core, primary & tertiary amines | Tetra-basic scaffold drives high pKa and lipophilicity. |
| GHS Hazards | Skin Corr. 1B, Eye Dam. 1, Acute Tox. 4 | High basicity drives lipid saponification and protein denaturation. |
Mechanistic Basis of In Vitro Toxicity
In vitro toxicity for polyamine-piperazine derivatives is rarely a case of indiscriminate necrosis; rather, it is driven by highly specific organelle-level interactions[3]. As a Senior Application Scientist, it is critical to understand the why behind the toxicity to design accurate screening assays.
The Lysosomotropic Pathway: At physiological pH (7.4), the compound exists largely as a lipophilic free base, allowing it to easily diffuse across eukaryotic cell membranes. However, upon encountering the acidic environment of the lysosome (pH ~4.5), the four nitrogen atoms become heavily protonated[4]. This tetra-cationic state renders the molecule membrane-impermeable, trapping it within the lysosome (Ion Trapping). This accumulation drives osmotic water influx, leading to profound lysosomal swelling and drug-induced phospholipidosis (DIPL).
Mitochondrial Impairment: Secondary to lysosomal stress, piperazine designer drugs and polyamine derivatives are known to disrupt the mitochondrial membrane potential ( ΔΨm )[3]. This disruption uncouples oxidative phosphorylation, leading to the depletion of ATP and a massive pro-oxidative burst of Reactive Oxygen Species (ROS)[3], ultimately triggering apoptosis.
Fig 1. Lysosomotropic and mitochondrial stress pathways of polybasic piperazine derivatives.
Standardized In Vitro Toxicity Screening Protocol
To evaluate the safety of this compound, a self-validating experimental system must be employed. We utilize assays that directly measure the mechanistic targets of piperazine toxicity: mitochondrial dehydrogenase activity and lysosomal volume.
Step-by-Step Methodology
1. Cell Culture & Seeding
-
Action: Culture HepG2 (hepatocyte model) and SH-SY5Y (neuroblastoma model) cells. Seed at 1×104 cells/well in 96-well optical-bottom plates.
-
Causality: HepG2 provides a baseline for systemic metabolic toxicity, while SH-SY5Y is critical because polyamines frequently cross the blood-brain barrier and exhibit targeted neurotoxicity[3].
2. Compound Dosing & Self-Validating Controls
-
Action: Prepare a 100 mM stock of CAS 131705-39-0 in anhydrous DMSO. Perform serial dilutions in complete media to achieve final concentrations of 0.1 μM to 1000 μM (Final DMSO ≤ 0.1%).
-
Controls: Include Chloroquine (50 μM) as a positive control for lysosomotropism, and FCCP (10 μM) as a positive control for mitochondrial depolarization.
3. Viability Assessment via MTT Assay
-
Action: Following 24h and 48h incubations, add MTT reagent (0.5 mg/mL final). Incubate for 3 hours, solubilize formazan crystals in DMSO, and read absorbance at 570 nm[5].
-
Causality: The MTT assay is specifically chosen over ATP-based assays because MTT is reduced directly by mitochondrial succinate dehydrogenase[5]. Since piperazines directly target mitochondrial function[3], MTT provides a highly sensitive, mechanistically relevant readout of early-stage toxicity.
4. High-Content Screening (HCS) for Lysosomal Trapping
-
Action: Co-incubate treated cells with 50 nM LysoTracker Red DND-99 for 30 minutes prior to imaging. Quantify total lysosomal fluorescence intensity per cell using an automated HCS platform.
-
Causality: LysoTracker strictly accumulates in acidic organelles. As the polyamine induces ion trapping and lysosomal swelling, a quantifiable, dose-dependent spike in LysoTracker fluorescence will occur prior to cell death.
Fig 2. Self-validating in vitro screening workflow for polyamine cytotoxicity and mechanism.
Quantitative Data Interpretation
When executing the aforementioned protocol on polyamine-piperazine derivatives, researchers should anticipate the following quantitative trends. The primary amine tail generally increases the molecule's reactivity (e.g., potential for covalent binding to cellular macromolecules) compared to fully substituted analogs, shifting the IC50 lower.
Table 2: Representative In Vitro Toxicity Metrics for Polyamine-Piperazines
| Assay Type | Target Mechanism | Expected IC50 / Readout | Mechanistic Rationale |
| MTT Assay | Mitochondrial Dehydrogenase | 100 - 500 μM | Piperazine core disrupts mitochondrial membrane potential, halting dehydrogenase activity[5],[3]. |
| LysoTracker Red | Lysosomal Swelling | +300% increase vs. Control | Tetra-basic nature drives profound ion trapping and osmotic shifts in lysosomes. |
| DCFDA Assay | ROS Generation | Significant spike > 50 μM | Oxidative stress occurs secondary to mitochondrial uncoupling[3]. |
Conclusion
The safety profiling of N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine requires moving beyond generic "live/dead" assays. By understanding that its tetra-basic structure drives specific GHS corrosive hazards macroscopically, and lysosomotropic/mitochondrial stress microscopically, researchers can design robust, self-validating protocols. Adhering to these causality-driven methodologies ensures high-integrity data generation for downstream drug delivery or materials science applications.
Sources
Pharmacokinetics of N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine derivatives
An In-Depth Technical Guide to the Pharmacokinetics of N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine Derivatives
Introduction: The Piperazine Scaffold in Modern Drug Discovery
The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] Its six-membered heterocyclic structure containing two opposing nitrogen atoms provides a unique combination of structural rigidity, a large polar surface area, and versatile handles for synthetic modification.[3][4][5] These characteristics are frequently leveraged to enhance aqueous solubility, oral bioavailability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, while also fine-tuning interactions with biological targets.[1][2]
This guide focuses on a specific, unsymmetrically substituted class of these compounds: N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine derivatives . This structure presents a compelling pharmacokinetic puzzle, combining the established piperazine core with two distinct basic sidechains: a tertiary amine (dimethylaminopropyl) and a primary amine (aminopropyl). Understanding the interplay between these structural motifs is critical for predicting and optimizing the journey of these molecules through the body.
This document serves as a technical framework for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind experimental design, providing a strategic guide for the preclinical pharmacokinetic evaluation of this promising class of molecules.
Section 1: Structural Analysis and Predicted Physicochemical Properties
The pharmacokinetic profile of a drug is fundamentally governed by its physicochemical properties. For N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine derivatives, the profile is a composite of its three key structural components.
-
The Piperazine Core: As a diamine, the piperazine ring typically has two pKa values. Its presence generally increases the polarity and aqueous solubility of a molecule, which can be advantageous for formulation and absorption.[6]
-
N1-(3-Dimethylaminopropyl) Substituent: This sidechain features a tertiary amine. It increases the molecule's lipophilicity compared to the N4-substituent and introduces an additional basic center. This end of the molecule is a potential site for metabolic N-dealkylation.
-
N4-(3-aminopropyl) Substituent: This sidechain contains a primary amine, which significantly contributes to the molecule's polarity and capacity for hydrogen bonding. It is also a potential site for metabolism.
The combination of these groups results in a highly basic molecule with multiple potential protonation sites at physiological pH. This charge distribution is a critical determinant for membrane permeability, plasma protein binding, and interaction with drug transporters.
Section 2: Absorption and Distribution
Absorption
The absorption of these derivatives from the gastrointestinal tract is likely to be a complex process. While the inherent polarity of the piperazine core can improve solubility, the high degree of ionization at intestinal pH may limit passive diffusion across the lipid membranes of enterocytes.[3][5]
Drug transporters, membrane-bound proteins that facilitate the movement of molecules, are crucial in determining the disposition of many drugs.[7][8] Efflux transporters like P-glycoprotein (P-gp), which are present on the apical membrane of intestinal cells, actively pump substrates back into the gut lumen, thereby limiting their absorption.[7] It is noteworthy that some piperazine derivatives have been shown to be P-gp inhibitors, which could potentially enhance the bioavailability of co-administered drugs.[9] The potential for these specific derivatives to be either substrates or inhibitors of P-gp and other transporters like Breast Cancer Resistance Protein (BCRP) must be experimentally determined.[8]
Distribution
Once absorbed, the distribution of these compounds will be heavily influenced by their basicity and plasma protein binding (PPB).
-
Plasma Protein Binding: The degree of PPB affects the concentration of free (unbound) drug available to exert a pharmacological effect and to be metabolized or excreted. Highly basic compounds often bind to plasma proteins like alpha-1-acid glycoprotein.
-
Volume of Distribution (Vd): Due to their cationic nature at physiological pH, these derivatives are expected to have a large volume of distribution. This suggests extensive distribution into tissues, potentially accumulating in acidic environments or through binding to tissue components.
-
Blood-Brain Barrier (BBB) Penetration: The ability to cross the BBB is critical for centrally acting agents. While the piperazine scaffold is found in many CNS drugs, BBB penetration is governed by a balance of lipophilicity, hydrogen bonding potential (as measured by Topological Polar Surface Area or TPSA), and susceptibility to efflux transporters at the BBB.[10] In silico models can provide an initial assessment, but experimental validation is essential.
Section 3: Metabolism
Metabolism is the biochemical modification of drug molecules, primarily occurring in the liver, and is a key determinant of a drug's half-life and potential for drug-drug interactions.[11] For piperazine derivatives, metabolism is typically extensive and mediated by the cytochrome P450 (CYP) enzyme system.[11][12]
Predicted Metabolic Pathways
Based on the structure of N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine, several metabolic pathways are predicted:
-
N-Dealkylation: This is a common pathway for piperazine-containing drugs.[11] It can occur at multiple sites:
-
Removal of one or both methyl groups from the tertiary amine of the dimethylaminopropyl sidechain.
-
Cleavage of the entire dimethylaminopropyl or aminopropyl sidechain from the piperazine ring.
-
-
Aromatic or Aliphatic Hydroxylation: If the derivative contains aryl or other alkyl substituents, hydroxylation is a likely metabolic route, often mediated by CYP2D6.[11]
-
Piperazine Ring Oxidation/Opening: The piperazine ring itself can be a site of metabolism, including oxidation or, in some cases, more complex ring-opening or contraction pathways.[12][13]
Role of Cytochrome P450 (CYP) Enzymes
The primary enzymes responsible for the metabolism of many piperazine derivatives are CYP3A4 and CYP2D6 .[11][12] Given the significant inter-individual variability in the activity of these enzymes, particularly CYP2D6, there is a potential for varied drug exposure and response in different patient populations. Furthermore, piperazine-containing compounds can act as inhibitors of CYP enzymes, creating a risk for drug-drug interactions when co-administered with other medications.[11][12]
Potential for Bioactivation
A critical consideration in drug development is the potential for a compound to be metabolized into a chemically reactive species. These reactive metabolites can covalently bind to cellular macromolecules like proteins, which can potentially lead to toxicity.[14] Some piperazine derivatives have been shown to undergo bioactivation, occasionally involving complex rearrangements of the piperazine ring itself.[13][14] Early assessment of this liability is a crucial step in de-risking a new chemical entity.
Caption: Predicted metabolic pathways for the piperazine derivative.
Section 4: Excretion
The final step in drug disposition is excretion, the removal of the parent drug and its metabolites from the body. Given the polarity of the piperazine core and its metabolites, the primary route of excretion is expected to be via the kidneys into the urine.[15]
Renal excretion is not merely simple filtration; it involves active transport processes mediated by transporters in the kidneys.[7] Key transporters include Organic Anion Transporters (OATs), Organic Cation Transporters (OCTs), and Multidrug and Toxin Extrusion proteins (MATEs), which are responsible for secreting drugs and metabolites from the blood into the urine.[7][16] Inhibition of these transporters by a drug candidate can lead to clinically significant drug-drug interactions.
Section 5: A Framework for Preclinical Pharmacokinetic Evaluation
To definitively characterize the ADME properties of N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine derivatives, a systematic experimental approach is required. The following protocols represent a standard, self-validating workflow in preclinical drug development.
Key In Vitro ADME Assays
In vitro assays provide early, high-throughput data to guide lead selection and mitigate the risk of late-stage failures.[17][18]
Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
-
Objective: To determine the intrinsic clearance (Clint) of the compound by liver enzymes.
-
Materials: Test compound stock solution (e.g., 10 mM in DMSO), pooled HLM, NADPH regenerating system, 0.1 M phosphate buffer (pH 7.4), and quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
Procedure:
-
Prepare incubation mixtures containing HLM and buffer. Pre-warm at 37°C for 5 minutes.
-
Add the test compound (final concentration typically 1 µM) and mix.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 min), withdraw an aliquot and add it to the quenching solution to stop the reaction.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.
-
-
Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of this line is the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance.
-
Causality: The use of NADPH is critical as it is a required cofactor for CYP450 enzyme activity. Quenching with acetonitrile serves two purposes: it instantly halts the enzymatic reaction and precipitates proteins that would otherwise interfere with LC-MS/MS analysis.
Protocol 2: Cytochrome P450 (CYP) Inhibition Assay
-
Objective: To assess the potential of the compound to inhibit major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).
-
Materials: Test compound, HLM, specific CYP probe substrates (e.g., phenacetin for CYP1A2), and NADPH.
-
Procedure:
-
Incubate HLM with the test compound at various concentrations.
-
Add a specific probe substrate at a concentration near its Km.
-
Initiate the reaction with NADPH and incubate at 37°C.
-
Stop the reaction and analyze the formation of the probe substrate's metabolite by LC-MS/MS.
-
-
Data Analysis: Compare the rate of metabolite formation in the presence of the test compound to the vehicle control. Calculate the IC50 value (the concentration of test compound that causes 50% inhibition).
-
Causality: This direct inhibition assay provides a clear measure of potential drug-drug interactions where the new compound could elevate the plasma levels of other drugs metabolized by the same enzyme.
In Vivo Pharmacokinetic Study
Animal studies are essential to understand how the various ADME processes integrate in a whole organism.[19][20]
Protocol 3: Rodent Pharmacokinetic Study (Oral and Intravenous)
-
Objective: To determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[19]
-
Procedure:
-
Group 1 (Intravenous, IV): Administer the compound via tail vein injection (e.g., 1-2 mg/kg).
-
Group 2 (Oral, PO): Administer the compound by oral gavage (e.g., 5-10 mg/kg).
-
Blood Sampling: Collect serial blood samples from a cannula (e.g., jugular vein) at specified time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 h) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate PK parameters.[21]
-
IV data yields: CL, Vd, t½.
-
PO data yields: Cmax (maximum concentration), Tmax (time to Cmax), AUC(0-t) (Area Under the Curve).
-
Bioavailability (%F) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
-
-
Causality: The inclusion of an IV dose group is non-negotiable for accurately determining bioavailability. The IV data provides the benchmark for 100% systemic exposure, against which the absorption from the oral dose can be properly assessed.
Caption: Workflow for a typical preclinical oral pharmacokinetic study.
Bioanalytical Method Validation
A robust and validated bioanalytical method is the foundation of any reliable pharmacokinetic study.[22][23] The goal is to ensure the method is accurate, precise, and reproducible for quantifying the drug in a complex biological matrix like plasma.[22]
Protocol 4: LC-MS/MS Method Validation
-
Objective: To validate a method for the quantification of the piperazine derivative in plasma according to regulatory guidance.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Key Validation Parameters:
-
Selectivity: Ensure no interference from endogenous plasma components at the retention time of the analyte and internal standard.
-
Linearity: Establish a calibration curve with a defined range of concentrations. The response should be linear with a correlation coefficient (r²) > 0.99.
-
Accuracy & Precision: Determine intra- and inter-day accuracy (how close the measured value is to the true value) and precision (the variability of the measurements) at multiple concentration levels (e.g., LLOQ, low, mid, high QC). Acceptance criteria are typically within ±15% (±20% at the LLOQ).
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Matrix Effect: Assess the suppression or enhancement of the analyte's signal caused by the biological matrix.
-
Stability: Evaluate the stability of the analyte in plasma under various conditions (e.g., freeze-thaw cycles, bench-top, long-term storage).
-
-
Causality: Each validation parameter addresses a potential source of error. For example, assessing the matrix effect is crucial because co-eluting lipids or salts from plasma can interfere with the ionization process in the mass spectrometer, leading to inaccurate quantification if not accounted for.
Conclusion
The N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine scaffold represents a class of molecules with a complex and intriguing pharmacokinetic profile. Their highly basic nature suggests extensive tissue distribution and the potential for transporter-mediated disposition. Metabolism is predicted to be a significant route of clearance, primarily via CYP3A4 and CYP2D6, highlighting a potential for drug-drug interactions and inter-individual variability.
The true pharmacokinetic behavior of these derivatives cannot be determined by prediction alone. The experimental framework outlined in this guide—encompassing a suite of in vitro ADME assays, a well-controlled in vivo rodent study, and underpinned by a rigorously validated bioanalytical method—provides the necessary and sufficient pathway to elucidate their properties. By understanding the causality behind each experimental choice, researchers can generate high-quality, reliable data to de-risk candidates, guide lead optimization, and ultimately accelerate the development of safe and effective new medicines.
References
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- Faizan, M., et al. (2024).
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- PMC.
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- ResearchGate. Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration.
- Symeres. In vitro ADME drug discovery services. Symeres.
- ResearchGate. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- Chunzhi, S. (2023). The Crucial Role of Transporters in Drug Disposition and Metabolism. Journal of Biochemistry and Biotechnology.
- JOCPR. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
- ResearchGate. (2025). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors.
- Antia, U., et al. (2010). Metabolic interactions with piperazine-based 'party pill' drugs.
- European Medicines Agency. (2018). CVMP - MRL - Piperazine Summary Report (3). EMA.
- Doss, G. A., et al. (2005). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. Chemical Research in Toxicology, 18(2), 393-404.
- ResearchGate. (2005). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline.
- ResearchGate. (2023). Overview: Role of Drug Transporters in Drug Disposition and Its Clinical Significance.
- BenchChem. (2025).
- VectorB2B. (2022). In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B.
- Doss, G. A., et al. (2005). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline.
- Zheng, Q., et al. (2023). The Important Role of Transporter Structures in Drug Disposition, Efficacy, and Toxicity. PubMed.
- ResearchGate. (2025). Role of transporters in drug disposition and drug-drug interactions.
- McNally, J., & Usansky, J. (2011). Bioanalytical Method Validation Aiming for Enhanced Reproducibility. Thermo Fisher Scientific.
- SwissADME, et al. (2020). ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine. Journal of Cardiovascular Disease Research.
- Biosciences Biotechnology Research Asia. (2022). Recent Upgradation in Bioanalytical Studies. Biosciences Biotechnology Research Asia.
- Pfizer. (2008). Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)
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N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine (CAS 131705-39-0): A Strategic Building Block for Next-Generation Ionizable Lipids
Executive Summary
The rapid evolution of nucleic acid therapeutics has driven an urgent demand for novel delivery vectors capable of extra-hepatic targeting and efficient endosomal escape. At the forefront of this chemical revolution is N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine , commercially registered under [1].
This polyamine compound serves as a highly specialized, multifunctional headgroup for the synthesis of advanced ionizable lipids. By leveraging its rigid piperazine core and staggered pKa values, researchers can engineer Lipid Nanoparticles (LNPs) that exhibit superior membrane fusion dynamics and potent mRNA delivery to challenging tissues, such as immune cells and the [2]. This whitepaper provides an in-depth technical guide on the physicochemical rationale, synthesis workflows, and formulation protocols for utilizing this critical building block.
Physicochemical Profiling & Structural Rationale
The structural architecture of CAS 131705-39-0 is not arbitrary; it is a meticulously designed polyamine that fulfills specific mechanistic requirements in LNP-mediated gene delivery.
-
The Piperazine Core: Provides a rigid, cyclic diamine structure. Unlike linear polyamines, the piperazine ring restricts conformational flexibility, which enhances lipid packing within the LNP core and promotes endosomal membrane disruption upon protonation.
-
The Dimethylaminopropyl Group: Contributes a tertiary amine with an optimal pKa. This acts as a primary proton sponge during the early stages of endosomal acidification.
-
The Aminopropyl Group: The terminal primary amine (-NH2) serves as the sole reactive nucleophile, allowing for precise, orthogonal conjugation of hydrophobic lipid tails without the need for complex protecting group chemistry.
Causality in Design: The presence of four distinct nitrogen centers creates a staggered protonation profile. As the endosome acidifies from pH 6.5 to 5.0, the sequential protonation of these nitrogens provides a sustained buffering capacity. This osmotic influx of chloride ions and water drives endosomal swelling and subsequent rupture, releasing the mRNA payload into the cytosol.
Table 1: Physicochemical & Structural Data
| Property | Value | Structural Significance in Drug Delivery |
| CAS Registry Number | 131705-39-0 | Unique identifier for QA/QC and GMP procurement. |
| Chemical Formula | C12H28N4 | High nitrogen-to-carbon ratio dictates high charge density upon protonation. |
| Molecular Weight | 228.38 g/mol | Optimal steric footprint; prevents destabilization of the LNP lipid bilayer. |
| Reactive Site | Primary Amine (-NH2) | Enables double alkylation (e.g., via Michael addition) to attach dual lipid tails. |
| Ionizable Sites | Piperazine (x2), Tertiary Amine (x1) | Provides staggered pKa values for sustained endosomal buffering. |
Synthesis of Ionizable Lipids: Experimental Protocol
To convert CAS 131705-39-0 into a functional ionizable lipid, the primary amine must be conjugated to hydrophobic tails. The most robust method is a double Michael addition using lipid-derived acrylates (e.g., linoleyl acrylate). This protocol is designed as a self-validating system, where the physical state of the reaction dictates its completion.
Step-by-Step Methodology: Michael Addition Synthesis
-
Reagent Preparation: In a flame-dried 50 mL round-bottom flask, add N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine (1.0 eq). Purge the flask with argon gas for 10 minutes to prevent oxidative side reactions.
-
Reactant Addition: Add the lipid acrylate (2.2 eq) dropwise over 15 minutes. Causality: A slight excess (0.2 eq) of the acrylate ensures the complete conversion of the secondary amine intermediate into the final tertiary amine product, overcoming the steric hindrance of the first lipid tail.
-
Reaction Conditions: Heat the mixture to 90°C and stir vigorously for 48 hours under solvent-free (neat) conditions. Causality: Solvent-free conditions maximize the collision frequency between the bulky lipid tails and the amine core, driving the thermodynamically challenging second addition step to completion.
-
Purification: Dissolve the crude mixture in dichloromethane (DCM) and purify via flash column chromatography using a gradient of DCM to Methanol (100:0 to 90:10) containing 1% triethylamine to prevent amine tailing on the silica gel.
-
Orthogonal Validation: Confirm the structure via 1 H-NMR and LC-MS. The complete disappearance of the acrylate olefinic protons (multiplets at 5.8–6.4 ppm) in the NMR spectrum serves as the self-validating checkpoint that the double alkylation was successful.
Mechanism of Action: Endosomal Escape Pathway
The efficacy of piperazine-derived LNPs relies on their dynamic response to the intracellular environment. Recent studies on demonstrate that this specific backbone significantly enhances mRNA delivery to immune cells by facilitating rapid endosomal escape [3].
Fig 1: pH-dependent protonation and endosomal escape mechanism of piperazine-based LNPs.
Formulation Workflow for mRNA LNPs
Once the ionizable lipid is synthesized, it must be formulated into an LNP using microfluidic mixing. This process relies on the rapid, chaotic mixing of an aqueous RNA stream with an organic lipid stream.
Step-by-Step Methodology: Microfluidic LNP Formulation
-
Organic Phase Preparation: Dissolve the synthesized piperazine-lipid, DSPC (helper lipid), Cholesterol, and PEG-lipid in anhydrous ethanol at a molar ratio of 50:10:38.5:1.5.
-
Aqueous Phase Preparation: Dilute the mRNA payload in 50 mM sodium citrate buffer (pH 4.0). Causality: The acidic pH ensures that the piperazine and dimethylamino groups of the lipid are fully protonated (cationic). This drives the rapid electrostatic complexation with the negatively charged phosphate backbone of the mRNA.
-
Microfluidic Mixing: Inject both phases into a staggered herringbone micromixer at a 3:1 (Aqueous:Ethanol) volume ratio, maintaining a total flow rate of 12 mL/min.
-
Buffer Exchange (Dialysis): Immediately transfer the formulation into a 10 kDa MWCO dialysis cassette and dialyze against 1X PBS (pH 7.4) for 18 hours at 4°C. Causality: Raising the pH to 7.4 neutralizes the surface charge of the LNPs, preventing systemic toxicity and aggregation, while the removal of ethanol solidifies the hydrophobic lipid core, locking the mRNA inside.
-
Sterile Filtration: Pass the final formulation through a 0.22 µm PES syringe filter inside a biosafety cabinet.
Fig 2: Microfluidic mixing workflow for formulating mRNA-LNPs with synthesized ionizable lipids.
Quality Control & Self-Validating Systems
A robust LNP protocol must be self-validating. The physical characteristics of the formulated LNP serve as direct proof that the chemical synthesis and microfluidic mixing were successful.
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter and Polydispersity Index (PDI). A successful piperazine-LNP should exhibit a diameter of 70–90 nm with a PDI < 0.15. Larger sizes indicate incomplete ethanol removal or failed electrostatic complexation.
-
RiboGreen Assay: Quantifies encapsulation efficiency (EE%). By measuring fluorescence in the presence and absence of Triton X-100 (which lyses the LNP), researchers can validate that >90% of the mRNA is localized inside the lipid core, validating the pH 4.0 mixing step.
-
TNS pKa Assay: Uses 2-(p-toluidinyl)naphthalene-6-sulfonic acid (TNS) to determine the apparent pKa of the LNP surface. For optimal in vivo performance and endosomal escape, the self-validating target pKa for piperazine-derived LNPs must fall strictly between 6.0 and 6.4.
References
-
Xue, L., et al. "Piperazine-Derived Bisphosphonate-Based Ionizable Lipid Nanoparticles Enhance mRNA Delivery to the Bone Microenvironment." Angewandte Chemie International Edition, 2025. Available at:[Link]
-
Ni, H., et al. "Piperazine-derived lipid nanoparticles deliver mRNA to immune cells in vivo." Nature Communications, 13(1), 4766, 2022. Available at:[Link]
Application Note: N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine in Early-Stage Drug Discovery
Executive Summary & Chemical Rationale
In modern drug discovery, the spatial arrangement and physicochemical properties of linker moieties often dictate the success or failure of a therapeutic candidate. N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine (CAS: 131705-39-0) is a highly versatile, asymmetric polyamine-piperazine derivative.
From a structural causality perspective, its asymmetry is its greatest asset. It possesses a single, highly nucleophilic primary amine, a rigid piperazine core, and a basic tertiary dimethylamine tail. This architecture allows for protecting-group-free, one-step conjugations while avoiding the dimerization or polymerization issues inherent to symmetric bis-amines. Its multi-basic nature (pKa ~7.5–8.5) makes it an exceptional building block for synthesizing ionizable lipids for mRNA delivery, designing lysosomotropic degraders, and optimizing the pharmacokinetic profiles of antimalarial scaffolds.
Application Domains & Mechanistic Insights
Headgroup for Multi-Basic Ionizable Lipids (LNP Formulation)
Lipid nanoparticles (LNPs) rely on ionizable lipids to encapsulate nucleic acids and facilitate endosomal escape. The primary amine of CAS 131705-39-0 can undergo a double Michael addition with alkyl acrylates to form a "Y-shaped" branched lipid.
-
The Causality: A symmetric polyamine would lead to over-alkylation, disrupting the lipid bilayer packing. The mono-primary amine restricts alkylation to exactly two lipid tails. Meanwhile, the piperazine and dimethylamine groups extend into the aqueous interface, providing a broad buffering capacity that triggers the "proton sponge" effect during endosomal acidification, leading to robust mRNA release ().
Lysosomotropic Tagging for Targeted Protein Degradation
Emerging degradation platforms like LYTACs and ATTECs hijack the lysosomal pathway to degrade extracellular or membrane-bound proteins.
-
The Causality: Lysosomes maintain an acidic environment (pH ~4.5–5.0). When CAS 131705-39-0 is conjugated to a target-binding ligand via its primary amine, the remaining tertiary amines act as a lysosomotropic tag. They become heavily protonated in the lysosome, trapping the chimeric degrader and its bound target protein inside the organelle for proteolytic destruction ().
Scaffold Functionalization for Antimalarial Agents
Polyamine analogs are known to accumulate in the acidic digestive vacuoles of Plasmodium parasites.
-
The Causality: Conjugating this asymmetric piperazine to heteroaromatic cores (e.g., pyrroloquinoxalines or quinolines) enhances the molecule's affinity for β-hematin. Unlike symmetric bis(3-aminopropyl)piperazines which can form unwanted bis-adducts, the asymmetric nature of CAS 131705-39-0 ensures clean, mono-functionalized heterodimeric intercalators ().
Quantitative Data Presentation
Table 1: Physicochemical and Application Profile of CAS 131705-39-0 Derivatives
| Application Domain | Conjugation Chemistry | Target Moiety | Key Physicochemical Shift | Primary Mechanism of Action |
| LNP mRNA Delivery | Michael Addition | Alkyl Acrylates (C12-C16) | Multi-basic pKa (~6.5-7.0) | Endosomal escape via proton sponge effect |
| Targeted Degradation | Amide Coupling | Target-binding Ligand | Increased LogD, Lysosomotropism | pH-driven lysosomal trapping (pH ~4.5) |
| Antimalarial Scaffolds | SNAr | Heteroaromatic Cores | Enhanced Heme Affinity | Vacuolar accumulation and β-hematin binding |
Visualizations of Workflows & Mechanisms
Synthesis of multi-basic ionizable lipids for mRNA LNP formulation via Michael addition.
Workflow for synthesizing lysosomotropic degraders via primary amine conjugation.
Self-Validating Experimental Protocols
Protocol A: Synthesis of Ionizable Lipids via Michael Addition
This protocol leverages the primary amine's nucleophilicity to attach two lipid tails, creating a self-assembling lipid structure.
-
Preparation: In a 20 mL glass scintillation vial equipped with a magnetic stir bar, add N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine (1.0 eq, 1.0 mmol).
-
Reagent Addition: Add the selected alkyl acrylate (e.g., dodecyl acrylate) (2.2 eq, 2.2 mmol). The slight excess ensures complete conversion of the primary amine to the tertiary amine.
-
Reaction: Seal the vial tightly with a Teflon-lined cap. Heat the neat mixture to 90°C under continuous stirring for 48 hours.
-
Validation: Monitor reaction completion via LC-MS. The reaction is complete when the primary amine mass (m/z 229.2[M+H]+) and the mono-alkylated intermediate are fully consumed, yielding the di-alkylated product.
-
Purification: Purify the resulting branched lipid via flash column chromatography using a DCM/MeOH gradient (0-15% MeOH) containing 1% NH₄OH to prevent streaking of the basic tertiary amines.
Protocol B: Amide Coupling for Lysosomotropic Chimeras
This protocol attaches the polyamine tag to a target-binding ligand without the need for protecting groups.
-
Activation: Dissolve the carboxylic acid-bearing target ligand (1.0 eq, 0.5 mmol) in 5 mL of anhydrous DMF. Add HATU (1.2 eq, 0.6 mmol) and DIPEA (3.0 eq, 1.5 mmol). Stir at room temperature for 15 minutes.
-
Validation Check: Confirm complete activation of the acid via TLC or LC-MS before proceeding to prevent unreacted acid from complicating downstream purification.
-
-
Conjugation: Add CAS 131705-39-0 (1.1 eq, 0.55 mmol) dropwise to the activated ester solution.
-
Reaction: Stir at room temperature for 4 hours under a nitrogen atmosphere.
-
Workup: Quench the reaction with 10 mL of deionized water. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (3 x 10 mL) to remove residual DMF.
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via preparative reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA) to yield the chimeric degrader as a TFA salt.
Protocol C: Nucleophilic Aromatic Substitution (SNAr) for Antimalarial Scaffolds
This protocol utilizes the primary amine to displace a halide on a heteroaromatic ring.
-
Preparation: Dissolve the chloro-heterocycle (e.g., 4-chloroquinoline) (1.0 eq) and CAS 131705-39-0 (1.5 eq) in anhydrous DMF.
-
Base Addition: Add anhydrous K₂CO₃ (3.0 eq) to act as an acid scavenger.
-
Reaction: Heat the mixture to 130°C for 12 hours under a nitrogen atmosphere.
-
Validation: The asymmetric nature of the amine ensures mono-substitution. Verify the formation of the mono-adduct via LC-MS; bis-substitution is sterically and electronically restricted.
-
Workup & Purification: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify via silica gel chromatography to isolate the functionalized scaffold.
References
-
Riley, R. S., et al. "Lipid nanoparticle structure and delivery route during pregnancy dictate mRNA potency, immunogenicity, and maternal and fetal outcomes." Proceedings of the National Academy of Sciences (PNAS). URL:[Link]
-
Guillon, J., et al. "Synthesis, Antimalarial Activity, and Molecular Modeling of New Pyrrolo[1,2-a]quinoxalines, Bispyrrolo[1,2-a]quinoxalines, Bispyrido[3,2-e]pyrrolo[1,2-a]pyrazines, and Bispyrrolo[1,2-a]thieno[3,2-e]pyrazines." Journal of Medicinal Chemistry (ACS). URL:[Link]
-
Pattnaik, S., et al. "Lysosome-Targeting Strategy Using Polypeptides and Chimeric Molecules." ACS Omega. URL:[Link]
Application Notes and Protocols for Peptide Conjugation using N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine
Introduction: A Novel Bifunctional Linker for Advanced Peptide Modification
In the landscape of peptide-based therapeutics and diagnostics, the strategic incorporation of linker molecules is paramount for modulating pharmacokinetic profiles, enhancing solubility, and enabling the attachment of payloads such as small molecule drugs, imaging agents, or oligonucleotides.[1] N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine is an intriguing bifunctional linker distinguished by its unique topology. It features a terminal primary amine, which serves as a robust nucleophile for covalent attachment to a peptide, and a distal tertiary amine within a dimethylaminopropyl group, which can significantly influence the physicochemical properties of the final conjugate.
The central piperazine ring imparts a semi-rigid structure that can aid in pre-organizing conjugated moieties, a feature that has been explored in the design of sophisticated molecular architectures like PROTACs (Proteolysis Targeting Chimeras).[][3] The presence of the tertiary amine introduces a modifiable ionization handle, which can enhance aqueous solubility and potentially facilitate endosomal escape of peptide conjugates upon protonation in the acidic endosomal environment.[][3]
These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the effective conjugation of N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine to peptides. The protocols herein are grounded in well-established principles of amide bond formation and are designed to be self-validating through clear, step-by-step instructions and explanations of the underlying chemical causality.
Chemical Properties and Design Rationale
The utility of N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine as a peptide modification agent stems from its distinct structural features:
-
Primary Amine (Nucleophilic Handle): The terminal aminopropyl group provides a reactive primary amine. This group readily participates in nucleophilic acyl substitution reactions to form stable amide bonds with the C-terminal carboxylic acid of a peptide or the side-chain carboxylates of acidic amino acids (Aspartic Acid, Glutamic Acid).
-
Piperazine Core (Structural Scaffold): The piperazine moiety offers a conformationally constrained, hydrophilic scaffold. This semi-rigid structure can influence the spatial orientation of attached molecules and contribute to the overall solubility of the conjugate.[]
-
Tertiary Amine (Physicochemical Modulator): The dimethylaminopropyl group provides a tertiary amine with a pKa that can be leveraged to enhance aqueous solubility upon protonation at physiological or endosomal pH. This feature is particularly valuable for improving the drug-like properties of hydrophobic peptides or conjugates.
| Property | Value | Source |
| CAS Number | 131705-39-0 | [4] |
| Molecular Formula | C₁₂H₂₈N₄ | [4] |
| Molecular Weight | 228.38 g/mol | [4] |
Experimental Workflows and Logical Relationships
The conjugation process can be approached via two primary strategies: solution-phase coupling after peptide synthesis and cleavage, or on-resin conjugation prior to cleavage from the solid support. The choice depends on the peptide sequence, solubility, and the desired scale of the reaction.
Caption: General workflow for peptide-linker conjugation.
Protocols for Conjugation
The following protocols provide detailed methodologies for both solution-phase and solid-phase conjugation. It is imperative to perform all reactions in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: Solution-Phase Conjugation to Peptide C-Terminus
This protocol is ideal for purified peptides that are soluble in organic solvents. The use of a uronium salt-based coupling reagent like HATU is recommended for its high efficiency and low risk of racemization.[5][6][7]
Materials:
-
Purified Peptide (with a free C-terminal carboxylic acid) (1.0 equiv)
-
N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine (1.5 equiv)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.45 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reverse-Phase HPLC system for purification
-
LC-MS system for analysis
Procedure:
-
Peptide Dissolution: Dissolve the purified peptide (1.0 equiv) in anhydrous DMF to a concentration of approximately 5-10 mg/mL.
-
Reagent Preparation (Activation Mixture): In a separate vial, dissolve HATU (1.45 equiv) in anhydrous DMF.
-
Reaction Initiation: To the stirred peptide solution, add N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine (1.5 equiv) followed by DIPEA (3.0 equiv).
-
Activation and Coupling: Add the HATU solution dropwise to the peptide-linker mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS by taking small aliquots from the reaction mixture. Look for the disappearance of the starting peptide mass and the appearance of the new, higher mass corresponding to the peptide-linker conjugate.
-
Quenching: Once the reaction is complete, quench any remaining activated species by adding a small amount of water.
-
Solvent Removal: Remove the DMF under reduced pressure (e.g., using a rotary evaporator or lyophilizer).
-
Purification: Reconstitute the crude product in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA). Purify the conjugate using a reverse-phase HPLC system with a C18 column and a suitable gradient of acetonitrile in water (both containing 0.1% TFA).[8]
-
Analysis: Collect the fractions containing the desired product and confirm the identity and purity by LC-MS analysis. Pool the pure fractions and lyophilize to obtain the final peptide-linker conjugate as a fluffy white powder.
Caption: Solution-phase conjugation workflow.
Protocol 2: On-Resin Conjugation to Peptide Side-Chain
This method is advantageous as it allows for the conjugation to occur while the peptide is still protected and anchored to the solid support, simplifying purification. This example details conjugation to a glutamic acid (Glu) side-chain.
Materials:
-
Fmoc-protected peptide-on-resin (e.g., on Rink Amide resin) containing an unprotected Glu(OH) side-chain (1.0 equiv)
-
N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine (5.0 equiv)
-
HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphate) (4.9 equiv)
-
HOBt (1-Hydroxybenzotriazole) (5.0 equiv)
-
DIPEA (10.0 equiv)
-
Anhydrous DMF
-
DCM (Dichloromethane)
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes in a solid-phase synthesis vessel. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Activation Solution: In a separate vial, dissolve HBTU (4.9 equiv) and HOBt (5.0 equiv) in a minimal amount of DMF.
-
Coupling Solution Preparation: In another vial, dissolve N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine (5.0 equiv) in DMF and add DIPEA (10.0 equiv).
-
On-Resin Coupling: Add the activation solution to the linker solution and immediately add this combined mixture to the swelled resin.
-
Reaction: Shake the vessel at room temperature for 4-6 hours.
-
Monitoring: To monitor the reaction, take a small sample of resin beads, wash them thoroughly, cleave the peptide, and analyze by LC-MS. The disappearance of the free carboxylic acid side-chain indicates a successful reaction. A Kaiser test can be performed on the linker's primary amine to ensure it has been consumed; however, this test is for primary amines and will not be informative about the peptide itself.[9]
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF (5x), DCM (5x), and Methanol (3x). Dry the resin under vacuum.
-
Cleavage and Deprotection: Treat the dry resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the conjugate from the resin and remove side-chain protecting groups.[8]
-
Precipitation and Purification: Filter the resin and precipitate the crude conjugate by adding the filtrate to cold diethyl ether. Centrifuge to pellet the product, decant the ether, and dry the pellet. Purify by reverse-phase HPLC as described in Protocol 1.
Trustworthiness: A Self-Validating System
The integrity of these protocols is maintained through integrated checkpoints and analytical verification.
-
Reaction Monitoring: The use of LC-MS is critical for tracking the conversion of starting material to product. This real-time analysis prevents incomplete reactions and informs decisions on reaction time.
-
Chromatographic Purity: RP-HPLC purification not only isolates the desired conjugate but also provides a quantitative measure of its purity. The final product should exhibit a single, sharp peak at the correct retention time.
-
Mass Verification: High-resolution mass spectrometry provides definitive confirmation of the product's identity by matching the observed mass to the calculated exact mass of the peptide-linker conjugate.
Conclusion and Future Perspectives
N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine represents a versatile and valuable tool for the advanced modification of peptides. The protocols outlined in these application notes provide a robust framework for its successful conjugation, leveraging standard, high-efficiency coupling chemistries. The unique structural and physicochemical properties imparted by this linker—namely its semi-rigid scaffold and pH-sensitive tertiary amine—offer exciting opportunities for the development of next-generation peptide therapeutics with enhanced solubility, tailored pharmacokinetic profiles, and improved cellular uptake. Researchers are encouraged to adapt and optimize the provided conditions to suit their specific peptide sequences and research objectives.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Gallagher, K. J., et al. (2015). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from [Link]
-
Humana Press. (2013). Bioconjugation Protocols. Retrieved from [Link]
-
Li, G., et al. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development. Retrieved from [Link]
-
Wang, P., et al. (2021). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. Retrieved from [Link]
-
Albericio, F., & El-Faham, A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]
-
Dey, P., et al. (2021). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Pharmaceuticals. Retrieved from [Link]
-
Scarpino, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry. Retrieved from [Link]
-
St-Gelais, M., et al. (2023). Piperazine-fused cyclic disulfides: high-performance bioreduction-activated cores for bifunctional probes and reagents. ChemRxiv. Retrieved from [Link]
-
ResearchGate. (n.d.). Example of a bifunctional linker connecting peptide and oligonucleotide fragments. Retrieved from [Link]
-
PubChem. (n.d.). N1-(3-aminopropyl)-N1-(3-(dimethylamino)propyl)-N3,N3-dimethylpropane-1,3-diamine. Retrieved from [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
- Google Patents. (2021). US20220185842A1 - Amino deprotection using 3-(diethylamino)propylamine.
-
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
NextSDS. (n.d.). N,N'-bis(3-aminopropyl)piperazine — Chemical Substance Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-Aminopropyl)-4-methylpiperazine. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1,4-Bis(3-aminopropyl)piperazine (CAS 7209-38-3). Retrieved from [Link]
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Application Notes & Protocols: A Guide to Nanoparticle Surface Modification Using N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine
Abstract: The surface functionalization of nanoparticles is a cornerstone of modern nanotechnology, unlocking their potential in fields ranging from targeted drug delivery to advanced diagnostics.[1][2] This guide provides a comprehensive technical overview of the role and application of N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine, an asymmetric diamine, for nanoparticle surface modification. This molecule is of particular interest due to its dual functionality: a primary amine that serves as a robust anchor for covalent conjugation and a tertiary amine that imparts a pH-sensitive positive charge, influencing colloidal stability and biological interactions.[3][4] While this specific linker is an emerging tool, this document establishes a foundational framework by presenting principles and detailed model protocols adapted from well-established amine functionalization chemistries. We will delve into the causality behind experimental choices, provide step-by-step methodologies for modifying common nanoparticle platforms (silica and carboxylated surfaces), and outline a rigorous validation workflow to confirm successful surface modification. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage advanced amine chemistry for creating sophisticated, functionalized nanomaterials.
The Modifier Molecule: A Chemical Profile
N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine is a unique bifunctional ligand. Its structure features a piperazine core with two distinct propyl-amine extensions.
-
Primary Amine (-NH₂): Located on one end, this group is a strong nucleophile, making it an ideal reactive handle for forming stable, covalent amide bonds with carboxylated surfaces or for other conjugation chemistries.[3][5]
-
Tertiary Amine (-N(CH₃)₂): Located on the opposite end, this group is not reactive for covalent bonding under standard conditions. However, its lone pair of electrons can be protonated at physiological or acidic pH, conferring a positive surface charge (cationic nature) to the nanoparticle. This charge is critical for electrostatic interactions, such as binding negatively charged nucleic acids (siRNA, DNA) or interacting with cell membranes.[3][4]
Table 1: Physicochemical Properties of the Modifier
| Property | Value | Reference |
|---|---|---|
| CAS Number | 131705-39-0 | [6] |
| Molecular Formula | C₁₂H₂₈N₄ | [6] |
| Molecular Weight | 228.38 g/mol | [6] |
| Appearance | Typically a liquid | Inferred from similar compounds |
| Key Functional Groups | Primary Amine, Tertiary Amine, Piperazine Core |[6] |
Caption: Chemical structure of the bifunctional modifier.
Principles of Amine-Based Surface Modification
Amine functionalization is a versatile strategy to enhance the properties of nanoparticles. Introducing amine groups to a nanoparticle surface can improve aqueous stability, reduce non-specific protein adsorption (when used with spacers like PEG), and, most importantly, provide reactive sites for subsequent bioconjugation.[3][7] The method of attachment is entirely dependent on the nanoparticle's core material.
Caption: Attachment strategies based on nanoparticle core material.
Causality Behind Experimental Choices
-
For Silica (SiO₂) or Metal Oxide (e.g., Fe₃O₄) Nanoparticles: These materials have surfaces rich in hydroxyl (-OH) groups. The most reliable method to attach amines is through silanization, using an aminosilane like 3-aminopropyltrimethoxysilane (APTMS).[8][9] Our target molecule lacks a silane group, so a two-step process is required: first, functionalize with a carboxyl-terminated silane, then couple our diamine via amide bond formation. A more direct, though less common, approach could involve custom synthesis of a silanated version of the piperazine diamine.
-
For Gold (Au) Nanoparticles: Gold has a strong affinity for sulfur.[10] Therefore, amine functionalization is typically achieved using a heterobifunctional linker containing a thiol (-SH) group at one end and the desired amine at the other.[7][11] To use our specific molecule, a two-step strategy is optimal:
-
For Carboxylated Polymeric Nanoparticles (e.g., PLGA, PAA): These nanoparticles inherently possess carboxylic acid (-COOH) groups on their surface. This makes them ideal candidates for direct, one-step covalent attachment of our diamine using the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry.[5][12]
Model Protocols for Nanoparticle Functionalization
The following protocols are detailed, field-proven methodologies for amine functionalization. They are presented as robust templates that researchers should adapt and optimize for use with N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine.
Protocol 3.1: Functionalization of Silica Nanoparticles (via Amide Coupling)
This protocol is adapted from established methods for modifying silica surfaces.[8][13] It involves an initial silanization to introduce carboxyl groups, followed by amide coupling.
Materials:
-
Silica nanoparticles (SiNPs) dispersed in ethanol.
-
(3-Carboxypropyl)triethoxysilane.
-
N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine.
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).
-
Sulfo-NHS (N-hydroxysulfosuccinimide).
-
Anhydrous Toluene, Ethanol, and Dimethylformamide (DMF).
-
MES Buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0.
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Centrifuge capable of pelleting the nanoparticles.
Procedure:
Step 1: Carboxylation of Silica Nanoparticles
-
Disperse 100 mg of SiNPs in 50 mL of anhydrous toluene. Sonicate for 15 minutes to ensure a homogenous suspension.
-
In a separate vial, prepare a 2% (v/v) solution of (3-Carboxypropyl)triethoxysilane in anhydrous toluene.
-
Add the silane solution to the SiNP suspension.
-
Reflux the mixture at 110°C for 4 hours under a nitrogen atmosphere with vigorous stirring.
-
Allow the mixture to cool to room temperature.
-
Purify the carboxylated SiNPs (SiNP-COOH) by centrifugation (e.g., 10,000 x g for 20 min). Discard the supernatant.
-
Wash the pellet by resuspending in fresh toluene and repeating the centrifugation. Perform this wash step three times.
-
Finally, wash twice with ethanol and dry the SiNP-COOH pellet under vacuum.
Step 2: Amine Coupling via EDC/NHS Chemistry
-
Disperse 50 mg of the dried SiNP-COOH in 25 mL of cold (4°C) MES buffer (0.1 M, pH 6.0).
-
Add 50 mg of EDC and 25 mg of Sulfo-NHS to the suspension. Stir at room temperature for 30 minutes to activate the carboxyl groups.
-
Centrifuge the activated SiNPs to remove excess EDC/Sulfo-NHS and immediately resuspend in 25 mL of PBS (pH 7.4).
-
Immediately add a 100-fold molar excess of N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine dissolved in 5 mL of DMF.
-
Allow the reaction to proceed for 4-6 hours at room temperature with gentle stirring.
-
Purify the final functionalized nanoparticles by repeated centrifugation and resuspension in PBS (pH 7.4) at least three times to remove all unreacted reagents.
-
Resuspend the final product in the desired buffer for storage at 4°C.
Protocol 3.2: Functionalization of Carboxylated Gold Nanoparticles
This protocol describes the modification of pre-synthesized, citrate-stabilized gold nanoparticles (AuNPs) by first creating a carboxylated surface, followed by amide coupling.[7][14]
Materials:
-
Citrate-stabilized gold nanoparticles (e.g., 20 nm AuNPs).
-
11-Mercaptoundecanoic acid (MUA).
-
N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine.
-
EDC and NHS.
-
Ethanol, MES Buffer (pH 6.0), PBS (pH 7.4).
Procedure:
Step 1: Ligand Exchange to Create Carboxylated Surface
-
To 10 mL of the citrate-stabilized AuNP solution, add an ethanolic solution of MUA to achieve a final concentration of 1 mM.
-
Allow the ligand exchange reaction to proceed overnight at room temperature with gentle stirring.[10] The solution may change color slightly.
-
Purify the MUA-coated AuNPs (AuNP-COOH) by centrifugation. The speed and time depend on nanoparticle size (e.g., 12,000 rpm for 20 minutes for 20 nm AuNPs).[10]
-
Carefully remove the supernatant containing excess MUA and displaced citrate.
-
Wash the pellet by resuspending in deionized water and centrifuging again. Repeat this wash step three times.
Step 2: Amine Coupling via EDC/NHS Chemistry
-
Follow Step 2 from Protocol 3.1, using the purified AuNP-COOH pellet instead of SiNP-COOH. Adjust reagent volumes based on the amount of AuNPs. The principles of activation and coupling remain identical.
Characterization and Validation
Successful surface modification is not assumed; it must be proven. A multi-faceted characterization approach is essential to validate the functionalization process.
Caption: Workflow for validating nanoparticle surface modification.
Table 2: Key Characterization Techniques
| Technique | Purpose | Expected Outcome for Successful Functionalization | Reference |
|---|---|---|---|
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify chemical functional groups. | Appearance of new peaks corresponding to amide bonds (~1650 cm⁻¹) and C-H stretches from the propyl chains. | [8][9] |
| Zeta Potential Analysis | To measure surface charge. | A significant shift from a negative or neutral zeta potential (for -COOH or -OH surfaces) to a positive potential due to protonated amines at pH 7.4. | [5] |
| Dynamic Light Scattering (DLS) | To measure hydrodynamic diameter and polydispersity index (PDI). | A slight increase in hydrodynamic diameter. A low PDI indicates that the functionalization process did not induce aggregation. | [13] |
| Ninhydrin or Fluorescamine Assay | To quantify the density of accessible primary amine groups on the surface. | A colorimetric change that can be measured spectrophotometrically, allowing for calculation of amine groups per nanoparticle or per unit mass. | [8][13] |
| Thermogravimetric Analysis (TGA) | To determine the mass of organic material grafted onto the nanoparticle surface. | A weight loss step at temperatures corresponding to the decomposition of the organic linker, which can be used to quantify grafting density. |[15] |
Downstream Applications and Considerations
Nanoparticles functionalized with N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine are primed for a variety of advanced applications:
-
Targeted Drug Delivery: The terminal primary amine is a versatile point of attachment for therapeutic agents or targeting ligands (e.g., antibodies, peptides) using well-established bioconjugation techniques.[1][7]
-
Gene Delivery: The cationic surface, imparted by the protonated tertiary amine, can electrostatically bind and condense negatively charged genetic material like siRNA, shRNA, or plasmid DNA, protecting it from degradation and facilitating cellular uptake.[4][7]
-
Bioimaging: Fluorescent dyes or contrast agents can be conjugated to the primary amine, enabling the use of the functionalized nanoparticles as probes for in vitro or in vivo imaging.[7]
-
Enhanced Permeation: Piperazine moieties have been shown to act as permeation enhancers, which could be particularly useful for oral or transmucosal drug delivery systems.[16][17]
Safety and Handling
As a diamine compound, N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine and analogous chemicals should be handled with care.
-
Hazards: Similar amine compounds are classified as corrosive and can cause severe skin burns and eye damage.[18][19] Inhalation of vapors should be avoided.[20]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[18] All handling should be performed in a well-ventilated fume hood.
-
First Aid: In case of skin contact, immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[18][20] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[18] If inhaled, move to fresh air.
-
Disposal: Dispose of waste materials according to local, state, and federal regulations.
References
- BenchChem. (n.d.). Application Notes and Protocols: Functionalization of Gold Nanoparticles with Amine-PEG6-thiol.
- BenchChem. (n.d.). Application Notes & Protocols: Functionalization of Gold Nanoparticles with Thiol-PEG5-amine.
- CD Bioparticles. (n.d.). Amine Modification.
- Kshirsagar, P. G., & Sangaru, S. S. (2021). Amine and Acid-Functionalized Gold Nanoparticles via Thiol-Ene Click Chemistry: A Bio-Orthogonal Route for Surface Bioconjugation. Biomedical Journal of Scientific & Technical Research.
- Wang, L., et al. (2012). Synthesis and characterization of amino-functionalized silica nanoparticles. Journal of Colloid and Interface Science.
- EvitaChem. (n.d.). N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine.
- Miller, P. J., & Shantz, D. F. (2020). Covalently functionalized uniform amino-silica nanoparticles. Synthesis and validation of amine group accessibility and stability. RSC Advances.
- Islam, M. M., et al. (2024). Facile Fabrication and Characterization of Amine-Functional Silica Coated Magnetic Iron Oxide Nanoparticles for Aqueous Carbon Dioxide Adsorption. ACS Omega.
- Yao, S., et al. (2026). Piperazine-Functionalized Nanoparticles Enable Oral Insulin Delivery in Obese Mice. Advanced Science.
- Emrick, T., et al. (2005). Synthesis and Characterization of Amine-Functionalized Polystyrene Nanoparticles. Macromolecules.
- Yao, S., et al. (2026). Piperazine-Functionalized Nanoparticles Enable Oral Insulin Delivery in Obese Mice. PubMed.
- Kshirsagar, P. G., & Sangaru, S. S. (2021).
- Taleb, M., et al. (2017). Comparison of four functionalization methods of gold nanoparticles for enhancing the enzyme-linked immunosorbent assay (ELISA). PMC.
- Maslekar, N., et al. (2021). Mechanistic Aspects of the Functionalization of Graphene Oxide with Ethylene Diamine: Implications for Energy Storage Applications.
- BenchChem. (n.d.). Application Notes and Protocols for Developing Drug Delivery Systems with Piperazine Derivatives.
- El-Kady, M. F., et al. (2016). Graphene Functionalization by 1,6-Diaminohexane and Silver Nanoparticles for Water Disinfection.
- Hartwig, A., et al. (2021). Bisdithiocarbamate and Diamine Interlinked Gold Nanoparticle Networks: Characterization of Chemical Composition and Chemiresistive Properties. Frontiers in Chemistry.
- Verma, S., et al. (2022).
- Maslekar, N., et al. (2021). Mechanistic Aspects of the Functionalization of Graphene Oxide with Ethylene Diamine: Implications for Energy Storage Applications.
- Gazi, A. S., & Krishnasailaja, A. (2019). Applications of Nanoparticles in Drug Delivery System: A Review. Gavin Publishers.
- Ryckebusch, A., et al. (2003). Synthesis and antimalarial evaluation of new 1,4-bis(3-aminopropyl)piperazine derivatives. Bioorganic & Medicinal Chemistry Letters.
- Mitchell, M. J., et al. (2025). Sub-15 nm Nanoparticles for Drug Delivery: Emerging Frontiers and Therapeutic Potential. MDPI.
- NextSDS. (n.d.). N1-(3-aminopropyl)-N1-(3-(dimethylamino)propyl)-N3,N3-dimethylpropane-1,3-diamine.
- Zhang, Y., et al. (2024). Recent advances in surface decoration of nanoparticles in drug delivery. Frontiers in Pharmacology.
- Vismara, E., et al. (2020). Coating and Functionalization Strategies for Nanogels and Nanoparticles for Selective Drug Delivery. PMC.
- Carregal-Romero, S., et al. (2018). Surface Modifications of Nanoparticles for Stability in Biological Fluids. MDPI.
- MilliporeSigma. (2025). SAFETY DATA SHEET - 1,4-Bis(3-aminopropyl)piperazine.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 1,4-Bis(3-aminopropyl)piperazine.
- Sigma-Aldrich. (n.d.). 1-[3-(Dimethylamino)propyl]piperazine.
- Unal, B., & Sözeri, H. (2013).
- Zhang, L., et al. (2014). Surface modification of magnetic nanoparticles in biomedicine. Chinese Physics B.
- Merck Millipore. (2025). SAFETY DATA SHEET - N-Isopropylethylenediamine.
- Ataman Kimya. (n.d.). N-(3-AMINOPROPYL)-N-DODECYLPROPANE-1,3-DIAMINE.
- NextSDS. (n.d.). N,N'-bis(3-aminopropyl)piperazine — Chemical Substance Information.
Sources
- 1. Applications of Nanoparticles in Drug Delivery System: A Review [gavinpublishers.com]
- 2. mdpi.com [mdpi.com]
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Improving reaction yield in N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine synthesis
Welcome to the Polyamine Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical chemo-selectivity bottlenecks encountered when synthesizing unsymmetrical 1,4-disubstituted piperazines.
Synthesizing N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine requires a precise three-step sequence: monoalkylation, cyanoethylation (aza-Michael addition), and nitrile reduction. Below, you will find field-proven protocols, mechanistic causality, and troubleshooting FAQs to maximize your reaction yield and product purity.
Synthetic Workflow Overview
Figure 1: Three-step synthetic workflow for the target unsymmetrical piperazine.
Module 1: Step 1 - Monoalkylation of Piperazine
FAQ: Why is my yield of the monoalkylated product so low, and why am I seeing so much dialkylated byproduct?
Scientist's Insight (Causality): Piperazine contains two secondary amines of equal reactivity. When one nitrogen is alkylated, the electron-donating nature of the new alkyl group makes the remaining secondary amine more nucleophilic than the starting piperazine. Consequently, the monoalkylated product competes effectively with unreacted piperazine for the alkylating agent, leading to rapid over-alkylation[1].
Self-Validating Protocol: pH-Controlled Monoalkylation To circumvent this, we exploit the pKa difference between the first and second protonation states of piperazine to deactivate one nitrogen.
-
Preparation: Dissolve 5.0 equivalents of piperazine hexahydrate in ethanol.
-
Acidification: Add 1.0 equivalent of aqueous hydrochloric acid (or utilize a pre-formed piperazine monohydrochloride salt). This protonates one nitrogen, drastically reducing its nucleophilicity and protecting it from alkylation[1].
-
Alkylation: Heat the solution to 60 °C. Add 1.0 equivalent of 3-dimethylaminopropyl chloride dropwise over 2 hours to maintain a low localized concentration of the electrophile.
-
Validation Check: Monitor by TLC/HPLC. Unreacted piperazine will be abundant, but the dialkylated byproduct should remain <5%.
-
Workup: Basify the mixture with aqueous NaOH, extract with dichloromethane (DCM), and perform fractional distillation under high vacuum (e.g., Kugelrohr) to isolate the pure monoalkylated intermediate.
Module 2: Step 2 - Aza-Michael Addition (Cyanoethylation)
FAQ: My reaction mixture turns dark and viscous, and the yield is poor. What is going wrong?
Scientist's Insight (Causality): The reaction between the secondary amine and acrylonitrile is an aza-Michael addition. Acrylonitrile is highly reactive and prone to exothermic runaway and radical polymerization at elevated temperatures. If the internal temperature spikes, acrylonitrile polymerizes into polyacrylonitrile, consuming your reagent and creating an intractable dark tar.
Self-Validating Protocol: Controlled Cyanoethylation
-
Preparation: Dissolve 1-(3-dimethylaminopropyl)piperazine in methanol to create a 1.0 M solution.
-
Cooling: Chill the reactor to 0–5 °C using an ice-water bath.
-
Addition: Add 1.1 equivalents of acrylonitrile strictly dropwise over 1 hour. Maintain the internal temperature below 10 °C at all times.
-
Propagation: Once the addition is complete, slowly warm the reaction to room temperature (20–25 °C) and stir for 12 hours.
-
Validation Check: GC-MS analysis should indicate >95% conversion of the starting material with no significant high-molecular-weight polymeric peaks.
-
Workup: Evaporate the methanol and trace excess acrylonitrile under reduced pressure. The crude product is typically >95% pure and can be used directly in the next step.
Module 3: Step 3 - Nitrile Reduction to Primary Amine
FAQ: My reduction yields a complex mixture of secondary and tertiary amines instead of the target primary amine. How do I prevent this dimerization?
Scientist's Insight (Causality): Catalytic hydrogenation of nitriles proceeds via a highly reactive imine intermediate (R-CH=NH)[2]. The newly formed primary amine product can nucleophilically attack this imine, releasing ammonia and forming a secondary amine (dimer)[3]. To prevent this, we apply Le Chatelier's principle: introducing a massive excess of anhydrous ammonia shifts the equilibrium away from dimer formation, strongly favoring the primary amine[2].
Figure 2: Nitrile reduction pathway showing how excess ammonia suppresses dimerization.
Self-Validating Protocol: Ammonia-Assisted Raney Nickel Hydrogenation
-
Catalyst Prep: Wash Raney Nickel (10-20% wt/wt relative to substrate) with methanol to remove water. Caution: Raney Ni is highly pyrophoric; never let it dry under atmospheric conditions[4].
-
Reaction Mixture: Dissolve the cyanoethyl intermediate in a 2.0 M solution of anhydrous ammonia in methanol.
-
Hydrogenation: Transfer the mixture to a high-pressure Parr reactor. Purge the headspace three times with N2, followed by three times with H2. Pressurize with H2 to 50–100 psi.
-
Reaction: Stir vigorously at 40–50 °C for 12–24 hours. High hydrogen pressure ensures rapid conversion of the imine, minimizing its residence time and further suppressing side reactions[3].
-
Validation Check: Monitor hydrogen gas uptake. The reaction is deemed complete when the pressure stabilizes and ceases to drop.
-
Workup: Carefully vent the H2 and purge the vessel with N2. Filter the catalyst through a pad of Celite under an inert atmosphere[4]. Concentrate the filtrate under reduced pressure.
-
Final Purification: Purify the highly polar target polyamine via Kugelrohr distillation or by forming a hydrochloride salt and recrystallizing from an ethanol/ether mixture.
Quantitative Data Summary
Table 1: Summary of Reaction Parameters and Expected Yields
| Synthesis Step | Key Reagents & Conditions | Major Byproduct Risk | Expected Yield | Expected Purity (GC/HPLC) |
| 1. Monoalkylation | Piperazine (5 eq) + HCl (1 eq), 60 °C | Dialkylated piperazine | 70 - 80% | > 98% (after distillation) |
| 2. Cyanoethylation | Acrylonitrile (1.1 eq), MeOH, 0-10 °C | Polyacrylonitrile (tar) | 90 - 95% | > 95% (crude) |
| 3. Nitrile Reduction | H2 (100 psi), Raney Ni, NH3/MeOH | Secondary amine (dimer) | 85 - 90% | > 98% (after distillation) |
References
-
Title: Nitrile reduction | Source: Wikipedia | URL: [Link]
-
Title: What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | Source: ResearchGate | URL: [Link]
-
Title: Selective Hydrogenation of DMAPN to DMAPA over Supported Ni-Cu Alloy Catalysts | Source: PMC | URL: [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine Derivatives
Welcome to the technical support center for the synthesis and optimization of N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these complex diamine structures. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge when synthesizing asymmetrically substituted piperazines like these derivatives?
The primary challenge is achieving selective mono-alkylation of the piperazine core. Piperazine has two secondary amine nitrogens with similar reactivity, which can lead to a mixture of mono-substituted, di-substituted, and unreacted starting material.[1][2] Controlling the stoichiometry and reaction conditions is crucial to favor the desired mono-substituted product.[1][3]
Q2: Which synthetic route is generally preferred for this class of compounds: direct alkylation or reductive amination?
Both routes are viable, but reductive amination is often preferred for greater control and to minimize the formation of quaternary ammonium salts, which can be a significant side product in direct alkylation.[3][4] Reductive amination involves the reaction of a piperazine derivative with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[4][5] This method is generally cleaner and leads to higher yields of the desired product.
Q3: How do I choose the right solvent for my reaction?
The choice of solvent depends on the specific reaction. For reductive amination, chlorinated solvents like dichloroethane (DCE) or ethereal solvents like tetrahydrofuran (THF) are commonly used.[4] For direct alkylation, polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (ACN) are often employed to dissolve the reactants and facilitate the reaction. However, be aware that some solvents like DMF and DMSO can decompose at high temperatures, leading to impurities.[4]
Q4: What is the best way to monitor the progress of the reaction?
Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most effective techniques for monitoring the reaction.[4] TLC with a suitable staining agent, such as ninhydrin for visualizing amines, can provide a quick assessment of the reaction's progress. LC-MS offers more detailed information, allowing you to track the consumption of starting materials and the formation of the desired product and any byproducts.[4]
Troubleshooting Guide
Problem 1: Low Yield of the Desired Mono-Alkylated Product
Symptoms:
-
Complex reaction mixture with multiple spots on TLC.
-
Low isolated yield of the target compound after purification.
-
Significant amounts of starting material and/or di-substituted byproduct observed by LC-MS.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Di-alkylation | The second nitrogen of the piperazine ring reacts with the alkylating agent, leading to the formation of a symmetrical di-substituted byproduct.[1] | Employ a Protecting Group Strategy: Protect one of the piperazine nitrogens with a group like tert-butyloxycarbonyl (Boc). This allows for selective alkylation of the unprotected nitrogen. The Boc group can then be removed under acidic conditions.[1][3] |
| Suboptimal Stoichiometry | Using an incorrect ratio of reactants can lead to incomplete conversion or the formation of side products. | Control Stoichiometry: Carefully control the molar ratios of your reactants. A slight excess of the piperazine starting material can sometimes favor mono-alkylation, but this can complicate purification.[4] |
| Inefficient Reducing Agent (for Reductive Amination) | The chosen reducing agent may not be effective for the specific substrate or reaction conditions. | Select an Appropriate Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and effective reducing agent for reductive amination.[4][5] Sodium cyanoborohydride (NaBH₃CN) is another option, but it is more toxic.[3] |
| Incorrect Reaction Temperature | The reaction temperature may be too low, leading to a sluggish reaction, or too high, promoting side reactions. | Optimize Temperature: Start the reaction at a lower temperature (e.g., 0 °C or room temperature) and gradually increase it if the reaction is slow. Monitor the reaction closely by TLC or LC-MS to find the optimal temperature.[4] |
Problem 2: Formation of Unexpected Byproducts
Symptoms:
-
Presence of unexpected peaks in the LC-MS analysis.
-
Difficulty in purifying the desired product due to closely eluting impurities.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Intramolecular Cyclization | If the alkylating agent contains another reactive functional group, an intramolecular reaction can occur, leading to a cyclic byproduct.[4] | Modify Reaction Conditions: Lowering the reaction temperature can often disfavor the cyclization pathway.[4] Alternatively, changing the solvent or base may alter the reaction course. |
| Reaction with Solvent | As mentioned, some polar aprotic solvents like DMF can decompose and react with electrophiles, especially at elevated temperatures.[4] | Choose an Inert Solvent: If you suspect solvent reactivity, switch to a more inert solvent such as THF, dioxane, or toluene. |
| Side Reactions of the Aldehyde (in Reductive Amination) | Aldehyd self-condensation or other side reactions can occur, especially in the presence of a base. | Optimize Aldehyde Addition: Add the aldehyde slowly to the reaction mixture to maintain a low concentration and minimize side reactions. |
Problem 3: Difficulty in Product Purification
Symptoms:
-
Co-elution of the product and byproducts during column chromatography.
-
Formation of an inseparable mixture or an oil that is difficult to crystallize.
-
Low recovery of the product after purification.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Similar Polarity of Products and Byproducts | The desired mono-substituted product and the di-substituted byproduct often have similar polarities, making them difficult to separate by chromatography.[1] | Optimize Chromatography: Experiment with different solvent systems and gradients for your column chromatography. Using a different stationary phase (e.g., alumina instead of silica gel) may also improve separation. |
| Presence of Water-Soluble Impurities | Quaternary ammonium salts and other ionic byproducts can complicate the work-up and purification.[1] | Aqueous Wash: During the work-up, perform thorough washes with a saturated aqueous solution of sodium bicarbonate and brine to remove water-soluble impurities.[4] |
| Product is a Salt | The product may have precipitated out of the organic solvent as a salt, especially if an acid was used or generated during the reaction.[1] | Adjust pH: During the work-up, adjust the pH of the aqueous layer to be basic (pH > 10) to ensure your amine product is in its free base form, which is more soluble in organic solvents.[1] |
| Product is an Oil | Many amine products are oils at room temperature and can be difficult to purify by crystallization. | Convert to a Salt: If the free base is an oil, consider converting it to a salt (e.g., hydrochloride or hydrobromide). Salts are often crystalline and easier to purify by recrystallization.[6] |
Experimental Protocols
Protocol 1: Mono-N-Alkylation via a Boc-Protected Intermediate
This protocol is a reliable method for achieving selective mono-alkylation.
Step 1: Boc Protection of Piperazine
-
Dissolve piperazine (2 equivalents) in a suitable solvent such as dichloromethane (DCM).
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in DCM dropwise to the piperazine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain crude 1-Boc-piperazine, which can often be used in the next step without further purification.
Step 2: Alkylation of 1-Boc-piperazine
-
Dissolve 1-Boc-piperazine (1 equivalent) and the desired alkylating agent (e.g., 1-bromo-3-chloropropane) (1-1.2 equivalents) in a polar aprotic solvent like DMF.
-
Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5-2 equivalents).
-
Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Perform an aqueous work-up, extracting the product with an organic solvent like ethyl acetate.
-
Purify the product by column chromatography.
Step 3: Boc Deprotection
-
Dissolve the purified Boc-protected intermediate in a solvent such as DCM or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.[1]
-
Stir the reaction at room temperature and monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, evaporate the solvent and excess acid to obtain the desired mono-alkylated piperazine salt.
Protocol 2: Reductive Amination for Mono-N-alkylation
This protocol is an excellent alternative to direct alkylation, often providing cleaner reactions and higher yields.[4]
-
Dissolve the starting piperazine derivative (1 equivalent) and the desired aldehyde or ketone (1-1.2 equivalents) in an anhydrous solvent such as dichloroethane (DCE) or tetrahydrofuran (THF).
-
Add a mild acid catalyst, such as acetic acid (optional, can facilitate iminium ion formation).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/iminium ion intermediate.[5]
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the mixture.[4]
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS, typically 4-24 hours).[5]
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Visualizations
General Troubleshooting Workflow
Caption: A troubleshooting workflow for optimizing piperazine alkylation reactions.
Reaction Pathways in Piperazine Alkylation
Caption: Reaction pathways in piperazine alkylation, showing the desired mono-alkylation and common side reactions.
References
- Google Patents. (2006). US20060217549A1 - Diamine purification method.
-
ACS Publications. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination−(N,N'-Acyl Transfer)−Cyclization. Organic Letters. Retrieved from [Link]
-
WIPO Patentscope. (2020). WO/2020/179817 PURIFICATION METHOD FOR DIAMINE COMPOUND, NEUTRAL SALT OF DIAMINE COMPOUND, DIAMINE, AND POLYIMIDE. Retrieved from [Link]
-
Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
- Google Patents. (2003). US6603003B2 - Method for the preparation of piperazine and its derivatives.
-
PMC. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]
-
PMC. (n.d.). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Retrieved from [Link]
-
PMC. (n.d.). Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. Retrieved from [Link]
-
RSC Publishing. (2020). A practical catalytic reductive amination of carboxylic acids. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-PHENYLENEDIAMINE. Retrieved from [Link]
-
Research Square. (2025). Isolation and purification of diamine oxidase from green peas and study its properties. Retrieved from [Link]
- Google Patents. (n.d.). Novel 1,4-bis(3-aminopropyl)piperazine derivative and its use.
-
Reddit. (2025). Help with Low Yield Synthesis : r/Chempros. Retrieved from [Link]
-
ACS Publications. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules. Retrieved from [Link]
-
MDPI. (2025). Synthesis of N,N-Dimethylaminopropyl Derivative of A Blood Sugar Antigen. Molecules. Retrieved from [Link]
-
ResearchGate. (2024). A Simple Synthesis of N-Alkylpiperazines. Retrieved from [Link]
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- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Column Chromatography Purification of N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine
Welcome to the technical support center for the purification of N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this highly polar, polyamine compound. The information provided herein is a synthesis of established chromatographic principles and field-tested experience to help you troubleshoot common issues and optimize your purification workflows.
Understanding the Challenge
N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine is characterized by its multiple basic nitrogen centers (primary, secondary, and tertiary amines) and its significant polarity. These features present considerable challenges during purification by conventional column chromatography. The basic amine groups can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to a host of problems including poor separation, significant peak tailing, and even irreversible adsorption to the stationary phase, resulting in low recovery.[1][2][3] Furthermore, the high polarity of the molecule necessitates the use of highly polar mobile phases, which can complicate the removal of similarly polar impurities.[1]
This guide provides a structured approach to overcoming these challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Diagram: Purification Workflow Logic
The following diagram illustrates the decision-making process for selecting a suitable purification strategy for N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine.
Caption: Decision tree for selecting a purification strategy.
Frequently Asked Questions (FAQs)
Q1: My compound is streaking badly on the silica gel TLC plate, even with a highly polar mobile phase. What's happening?
A1: Severe streaking is a classic sign of strong, undesirable interactions between the basic amine groups of your compound and the acidic silanol groups on the silica gel surface.[1] This interaction is often too strong for the mobile phase to overcome effectively, resulting in a continuous "streak" rather than a compact spot.
Q2: I'm getting very low or no recovery of my compound from the silica gel column. Where is it going?
A2: This is likely due to irreversible adsorption of your highly basic compound onto the acidic silica gel.[1] The strong acid-base interaction effectively binds your product to the stationary phase, preventing it from eluting with the mobile phase.
Q3: How can I improve the peak shape and recovery of my compound during normal-phase chromatography?
A3: To mitigate the issues of streaking and poor recovery on silica gel, you need to reduce the interaction between the basic amine and the acidic stationary phase. This can be achieved in a few ways:
-
Mobile Phase Modification: Add a small amount of a competing base to your mobile phase, such as triethylamine (TEA) or ammonium hydroxide (typically 0.5-2%).[1][2][3] These modifiers will "cap" the acidic silanol sites on the silica, reducing their interaction with your compound.
-
Stationary Phase Neutralization: You can pre-treat your silica gel by washing it with a solvent containing a base like triethylamine to neutralize the acidic sites before packing your column.[1]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral or basic alumina.[1][3] Amine-functionalized silica is another excellent option that can simplify the purification process and often allows for the use of less polar solvent systems like hexane/ethyl acetate.[2][3]
Q4: What are the best mobile phase systems for purifying this compound on silica gel?
A4: Due to the high polarity of N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine, you will need a highly polar mobile phase. Common systems include dichloromethane (DCM)/methanol or chloroform/methanol gradients. It is crucial to incorporate a basic modifier like triethylamine or ammonium hydroxide to improve peak shape and recovery. A typical starting point would be a gradient of 5-20% methanol in DCM with 1% triethylamine.
Q5: Would reversed-phase chromatography be a better option for this compound?
A5: Reversed-phase (RP) chromatography can be a very effective alternative. In RP, the stationary phase is non-polar (e.g., C18), and a polar mobile phase is used.[4] Since your compound is highly polar, it may have weak retention on a standard C18 column. To improve retention and separation, you can:
-
Use a Highly Aqueous Mobile Phase: Start with a high percentage of water in your mobile phase and gradually increase the organic modifier (e.g., acetonitrile or methanol).[4]
-
Mobile Phase Additives: Incorporating an ion-pairing reagent or adjusting the pH of the mobile phase can significantly impact retention and selectivity.[5] For basic compounds, using a slightly acidic mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) can improve peak shape. Conversely, at a higher pH, basic compounds become less protonated and more hydrophobic, which can increase retention on an RP column.[3][6]
Q6: How can I visualize my compound on a TLC plate if it's not UV active?
A6: While compounds with extended π systems can often be visualized under UV light, many amines require staining for detection.[7] Here are some effective staining methods for polyamines:
-
Potassium Permanganate (KMnO4) Stain: This is a general oxidative stain that works well for many functional groups, including amines.[8]
-
Ninhydrin Stain: This stain is specific for primary and secondary amines, appearing as colored spots (often purple or yellow) upon heating.[8]
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will often cause amine-containing compounds to appear as brown spots.[7][8]
-
p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups, including amines, to produce colored spots upon heating.[7]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Significant Peak Tailing in Normal-Phase Chromatography | Strong interaction between the basic amine groups and acidic silanol groups on the silica surface.[1] | 1. Add a basic modifier like triethylamine (0.5-2%) or ammonium hydroxide to the mobile phase.[1][2][3]2. Use an alternative stationary phase such as neutral/basic alumina or amine-functionalized silica.[1][3]3. Consider switching to reversed-phase or ion-exchange chromatography. |
| Low or No Recovery from Silica Gel Column | Irreversible adsorption of the highly basic compound to the acidic stationary phase.[1] | 1. Neutralize the silica gel with triethylamine before packing the column.[1]2. Switch to a less acidic or basic stationary phase (e.g., alumina).[1]3. Employ ion-exchange chromatography, which is well-suited for separating charged molecules.[9] |
| Co-elution with Polar Impurities | The impurities have a similar polarity to the target compound. | 1. Optimize the mobile phase gradient to improve separation.2. Try a different chromatographic technique, such as ion-exchange or mixed-mode chromatography, to exploit different separation mechanisms.[10][11][12]3. Consider a pre-purification step like an acid-base extraction to remove non-basic impurities.[1] |
| Compound Elutes in the Void Volume in Reversed-Phase | The compound is too polar and has minimal interaction with the non-polar stationary phase. | 1. Start with a 100% aqueous mobile phase.[13]2. Use a reversed-phase column designed for highly aqueous conditions.[14]3. Incorporate an ion-pairing reagent into the mobile phase to increase retention.[5] |
| Irreproducible Retention Times | Changes in mobile phase composition, pH, or temperature.[15] Column equilibration issues. | 1. Ensure mobile phases are freshly prepared and the pH is consistent.[15]2. Use a temperature-controlled column compartment.[15]3. Allow sufficient time for the column to equilibrate with the mobile phase, especially when using highly aqueous mobile phases in reversed-phase chromatography.[16] |
Experimental Protocols
Protocol 1: Normal-Phase Column Chromatography with Basic Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 DCM:Methanol + 1% Triethylamine).
-
Column Packing: Carefully pack the column with the silica gel slurry, ensuring a homogenous and well-packed bed.
-
Equilibration: Equilibrate the packed column by running several column volumes of the initial mobile phase through it until the baseline is stable.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly stronger solvent. Adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the column bed.
-
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity by increasing the percentage of methanol. A typical gradient might be from 2% to 20% methanol in DCM, all containing 1% triethylamine.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing triethylamine may require co-evaporation with a solvent like toluene.
Diagram: Normal-Phase Chromatography with Basic Modifier
Caption: Workflow for normal-phase purification.
Protocol 2: Ion-Exchange Chromatography
Ion-exchange chromatography (IEX) separates molecules based on their net charge.[17] For a basic compound like N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine, which will be protonated and positively charged at neutral or acidic pH, cation-exchange chromatography is a suitable choice.
-
Resin Selection: Choose a strong or weak cation-exchange resin.
-
Column Packing and Equilibration: Pack the column with the selected resin and equilibrate it with a low ionic strength buffer at a specific pH where the compound is charged and will bind to the resin.
-
Sample Loading: Dissolve the sample in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with the equilibration buffer to remove any unbound impurities.
-
Elution: Elute the bound compound by increasing the ionic strength of the buffer (salt gradient) or by changing the pH to neutralize the charge on the compound.
-
Fraction Analysis and Desalting: Analyze the collected fractions for the presence of the pure product. The fractions containing the product will also contain a high concentration of salt, which will need to be removed, typically by reversed-phase chromatography or dialysis.
References
-
McHale, C. (2023, November 3). LC Chromatography Troubleshooting Guide. HALO Columns. [Link]
-
Is there an easy way to purify organic amines? (2023, January 19). Biotage. [Link]
-
Chen, E., et al. (2018). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.GOV. [Link]
-
HPLC Troubleshooting Guide. (n.d.). [Link]
-
Mixed Mode Chromatography. (n.d.). Sartorius. [Link]
- Additives for reversed-phase HPLC mobile phases. (n.d.).
-
Reversed-phase chromatography. (n.d.). In Wikipedia. [Link]
-
TLC Visualization Methods. (n.d.). [Link]
-
Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. (2024, September 25). Longdom Publishing. [Link]
-
Evolution of Mixed-Mode Chromatography. (n.d.). [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. [Link]
-
Seale, T. W., et al. (1984). Isolation and characterization of a polyamine-peptide conjugate from human amniotic fluid. PubMed. [Link]
-
Fleisher, J. H., & Russell, D. H. (1975). Quantitation of polyamines using thin-layer chromatography and image analysis. PubMed. [Link]
-
Long, W. J., Brooks, A. E., & Biazzo, W. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. [Link]
-
Fundamentals of mixed mode (multimodal) chromatography. (2024, September 2). Cytiva Life Sciences. [Link]
-
Fekete, S., et al. (2016). Ion-exchange chromatography for the characterization of biopharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 130, 3-18. [Link]
-
TLC stains. (n.d.). [Link]
-
Escribano, M. I., & Legaz, M. E. (2000). Separation of polyamines, conjugated to DNA, by reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 869(2), 329-336. [Link]
-
Supporting information. (n.d.). [Link]
-
Strategies for the Flash Purification of Highly Polar Compounds. (n.d.). Labex.hu. [Link]
-
Polyamines determination by TLC and HPLC. (2016, January 21). ResearchGate. [Link]
-
Introduction to Multimodal or Mixed-Mode Chromatography. (n.d.). Bio-Rad. [Link]
-
How does an acid pH affect reversed-phase chromatography separations? (2023, January 24). Biotage. [Link]
-
Amine purification. (2011, August 29). Science Forums. [Link]
-
High-performance liquid chromatographic method for the determination of dansyl-polyammines. (n.d.). Scholars Repository. [Link]
- Ion chromatography determination method of N-methylpiperazine. (n.d.).
-
Second-generation piperazine derivatives as promising radiation countermeasures. (n.d.). PMC. [Link]
-
Mahler, M., Swartz, S., & Thomason, V. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. [Link]
-
Separation of Piperazine, 1-isopropyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Biochemistry and Physiology of Polyamines in Plants. (n.d.). Taylor & Francis eBooks. [Link]
-
The optimal method to measure polyamines in serum by using HPLC fluorescence detector. (2017, July 28). [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). JOCPR. [Link]
-
N1-(3-aminopropyl)-N1-(3-(dimethylamino)propyl)-N3,N3-dimethylpropane-1,3-diamine. (n.d.). PubChem. [Link]
-
Chemical Properties of Piperazine (CAS 110-85-0). (n.d.). Cheméo. [Link]
-
A Significant Need in the Medical Field: A New Method for Putrescine, Spermine and Spermidine Using High-Performance Liquid Chromatography (HPLC). (2025, March 21). MDPI. [Link]
-
N-(3-AMINOPROPYL)-N-DODECYLPROPANE-1,3-DIAMINE. (n.d.). Ataman Kimya. [Link]
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Reducing impurities during N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine crystallization
Welcome to the Technical Support Center for the purification and crystallization of complex polyamines. This guide is specifically engineered for researchers and process chemists dealing with the notoriously difficult crystallization of N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine .
Because this molecule contains four basic nitrogen centers (a primary amine, two tertiary piperazine nitrogens, and a terminal tertiary amine) and highly flexible aliphatic chains, it exhibits extreme solubility, hygroscopicity, and a severe tendency to phase-separate into oils rather than form ordered crystals. This guide synthesizes thermodynamic principles with field-proven protocols to help you establish a self-validating purification system.
Section 1: Mechanistic Understanding of Polyamine Impurity Entrapment
Before troubleshooting, it is critical to understand why impurities persist in polyamine crystallizations. The primary culprit is Liquid-Liquid Phase Separation (LLPS) , commonly known in the field as "oiling out"[1].
When a supersaturated solution of a highly soluble polyamine is cooled rapidly or subjected to a strong antisolvent, the system crosses the spinodal curve before nucleation can occur. Instead of forming a solid crystal lattice—which thermodynamically rejects structurally dissimilar molecules—the solution splits into two liquid phases: a solute-lean continuous phase and a solute-rich dispersed oil phase[2].
Because the oil phase acts as a highly potent organic solvent, structurally similar impurities (such as incomplete alkylation products or pyrazine derivatives) preferentially partition into this oil[1]. If the oil subsequently solidifies (often forming a gel or an amorphous solid), these impurities are permanently trapped within the product matrix[3].
Thermodynamic pathways: LLPS (oiling out) vs. controlled crystallization.
Section 2: Frequently Asked Questions (FAQs)
Q1: My N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine forms a yellow syrup at the bottom of the flask instead of crystals. How do I fix this? A1: You are observing LLPS. The free base of this specific polyamine has a very low lattice energy and high conformational flexibility, making the crystalline state thermodynamically difficult to access. To bypass LLPS, you must increase the thermodynamic driving force for crystallization. The most effective method is reactive salt formation [4]. Converting the free base to a salt (e.g., diacetate or citrate) dramatically increases the lattice energy via strong ionic and hydrogen-bonding networks, forcing the system to crystallize directly from the metastable zone rather than oiling out[5].
Q2: What are the most common impurities co-crystallizing with my product? A2: Impurities in piperazine derivatives are usually structurally related to the target molecule[6]. For this specific compound, expect:
-
Incomplete alkylation products: e.g., N1-(3-aminopropyl)piperazine (missing the dimethylaminopropyl group).
-
Over-alkylation products: Quaternary ammonium salts formed if excess alkylating agent was used[7].
-
Oxidation products: N-oxides formed during prolonged exposure to air. Because these molecules share the piperazine core, they easily co-precipitate in free-base crystallizations. Salt formation selectively purges these because differing pKa values result in different salt stoichiometries, preventing them from fitting into the target's rigid crystal lattice[5].
Q3: How do I choose the right solvent system to purge these specific impurities? A3: Avoid highly polar protic solvents (like pure water or methanol) as the primary solvent, as polyamine salts are often too soluble in them, drastically reducing yield. The industry standard for piperazine derivative purification is dissolving the crude mixture in a polar aprotic solvent (like acetone) at 20–40 °C, followed by the controlled addition of an organic acid (like glacial acetic acid)[5]. Acetone keeps the structurally similar free-base impurities soluble while the target polyamine salt precipitates quantitatively[5].
Section 3: Step-by-Step Troubleshooting Protocols
To ensure scientific integrity and reproducibility, utilize the following self-validating protocol for the reactive crystallization of your polyamine. This method leverages salt formation to bypass LLPS and reject impurities.
Protocol: Reactive Salt Crystallization (Diacetate Formation)
Rationale: Acetic acid forms highly crystalline, non-hygroscopic salts with piperazine derivatives. By performing this in acetone, unreacted starting materials and asymmetric byproducts remain in the mother liquor[5].
-
Dissolution: Dissolve the crude N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine free base in dry acetone (approx. 10 volumes, e.g., 10 mL per 1 g of crude) at 30 °C.
-
Polish Filtration: Filter the solution through a 0.45 µm PTFE membrane to remove any insoluble particulates or dust, which can act as heterogeneous nucleation sites for impurities.
-
Acidification: While stirring at 250 RPM, add glacial acetic acid dropwise. You must add at least a stoichiometric amount (based on the basic nitrogen centers you wish to protonate, typically 2 to 4 equivalents for this tetra-basic molecule) and up to a 5x excess[5].
-
Controlled Nucleation: Do not crash-cool the system. Maintain the temperature at 25 °C until the solution becomes turbid. If available, add 1% w/w of pure product seeds to direct the polymorphic outcome and prevent supersaturation buildup[8].
-
Aging and Cooling: Once a thin slurry forms, age the mixture at 25 °C for 1 hour to allow the crystal lattice to heal and reject entrapped solvent. Then, cool linearly to 10 °C over 2 hours[5].
-
Isolation: Isolate the crystals via vacuum filtration. Wash the filter cake with 2 volumes of ice-cold acetone to displace the impurity-rich mother liquor[6].
-
Drying: Dry the salt in a vacuum oven at 40 °C until constant weight is achieved.
Step-by-step workflow for reactive salt crystallization to purge impurities.
Section 4: Quantitative Data & Method Comparison
To justify the transition from free-base crystallization to reactive salt crystallization, consider the following comparative metrics based on standard piperazine derivative behaviors.
| Parameter | Free Base Crystallization (e.g., Toluene/Heptane) | Reactive Salt Crystallization (Acetone/Acetic Acid) | Mechanistic Causality |
| Primary Phase Behavior | High risk of Liquid-Liquid Phase Separation (Oiling out)[8]. | Direct solid-liquid nucleation (Crystallization)[5]. | Salt formation increases lattice energy, bypassing the spinodal decomposition curve. |
| Purge of Alkylated Impurities | Poor (< 50% clearance). Structurally similar impurities co-precipitate[6]. | Excellent (> 95% clearance). Impurities remain in mother liquor[5]. | Rigid ionic crystal lattice strictly rejects molecules with differing pKa/stoichiometry. |
| Hygroscopicity | Extreme. Rapidly absorbs atmospheric moisture, forming sticky hydrates[6]. | Low to Moderate. Acetate/Citrate salts are generally non-hygroscopic[7]. | Ionic bonds satisfy the hydrogen-bonding requirements of the amine nitrogens. |
| Typical Isolated Yield | 40% - 60% (Losses due to high solubility and oiling)[8]. | 85% - 95% (Quantitative precipitation)[5]. | Lower solubility product (Ksp) of the salt in aprotic solvents like acetone. |
References
- Purification of piperazine - Google Patents Source: US Patent 2919275A URL
-
Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Source: ACS Publications (Organic Process Research & Development) URL:[Link]
-
Effect of Liquid-Liquid Phase Separation During Crystallization Source: LUT University (LUTPub) URL:[Link]
-
Liquid-Liquid Phase Separation in Crystallization Source: Mettler Toledo URL:[Link]
-
A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data Source: MDPI (Crystals) URL:[Link]
-
Effect of Polymer Architecture and Acidic Group Density on the Degree of Salt Formation in Amorphous Solid Dispersions Source: ACS Publications (Molecular Pharmaceutics) URL:[Link]
-
Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications Source: MDPI (Molecules) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mt.com [mt.com]
- 3. A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications [mdpi.com]
- 8. lutpub.lut.fi [lutpub.lut.fi]
Technical Support Center: Troubleshooting Amide Coupling with N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the specific steric and electronic challenges associated with N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine .
This polyamine is a highly functionalized building block featuring a central piperazine ring flanked by a dimethylaminopropyl arm and an aminopropyl arm. While the primary amine is the intended site for acylation or alkylation, the molecule's bulk and multiple basic centers frequently lead to stalled reactions, poor yields, and unexpected side products.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why does N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine present such severe steric and reactivity challenges during amide coupling? A: The difficulty arises from a combination of "proton sponging" and dynamic steric shielding. The molecule contains four nitrogen atoms: one primary amine and three tertiary amines.
-
Proton Sponging: During an amide coupling cycle, protons are released. The three tertiary amines act as a powerful internal buffer, soaking up these protons. If you use a standard 2.0 equivalents of base (like DIPEA), the local pH drops, protonating your target primary amine and rendering it non-nucleophilic.
-
Steric Shielding: The flexible propyl chains can fold inward via intramolecular hydrogen bonding, creating a pseudo-macrocyclic structure that physically blocks coupling reagents from accessing the primary amine.
Q2: I am using HATU, but my LC-MS shows a major side product with a +98 Da mass shift instead of my desired amide. What is happening? A: You are observing guanidinylation [1]. HATU (an aminium/uronium salt) is highly electrophilic. Because your primary amine is sterically hindered, its attack on the activated carboxylic acid is slow. If the amine is added to the reaction mixture before the carboxylic acid is fully activated, the amine will directly attack the electrophilic carbon of HATU. This forms a dead-end tetramethylguanidinium adduct, which corresponds to a +98 Da mass addition [2]. To prevent this, you must strictly pre-activate your carboxylic acid before introducing the polyamine.
Q3: If HATU causes side reactions, which coupling reagent should I use for this sterically hindered polyamine? A: While HATU is excellent if pre-activation is strictly controlled, COMU is often superior for highly hindered, basic substrates [3]. COMU utilizes an Oxyma Pure leaving group rather than a benzotriazole (like HOBt/HOAt). It exhibits equal or greater efficiency than HATU, has a lower risk of guanidinylation, and its byproducts are entirely water-soluble, which drastically simplifies the purification of highly polar polyamine conjugates [4].
Part 2: Quantitative Data & Reagent Selection
To overcome the activation energy barrier imposed by the bulky piperazine and propyl chains, selecting the correct coupling reagent is critical. The table below summarizes the performance of common reagents when reacting with sterically hindered polyamines.
| Coupling Reagent | Active Ester Generated | Relative Efficiency for Hindered Amines | Risk of Guanidinylation | Byproduct Solubility | Recommended Base |
| EDC / HOBt | OBt | Low (< 30% yield) | None | Water-soluble | DIPEA |
| HATU | OAt | High (80–95% yield) | High (if not pre-activated) | Organic-soluble | DIPEA / Collidine |
| COMU | Oxyma Pure | Very High (> 90% yield) | Low | Water-soluble | DIPEA / TMP |
| PyAOP | OAt | High (80–90% yield) | None (Phosphonium-based) | Organic-soluble | DIPEA |
Part 3: Diagnostic Workflows & Mechanistic Pathways
Understanding the logical flow of troubleshooting and the underlying chemical mechanisms is essential for optimizing your reaction conditions.
Troubleshooting workflow for polyamine amide coupling.
Mechanistic divergence: Productive OAt-ester formation vs. guanidinylation side reaction.
Part 4: Experimental Protocols
The following protocols are engineered as self-validating systems. They account for the specific basicity of the three tertiary amines in N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine by utilizing a high-base stoichiometric ratio, ensuring the primary amine remains nucleophilic.
Protocol 1: HATU-Mediated Coupling with Strict Pre-Activation
Use this protocol if HATU is your primary available reagent. The strict pre-activation step is non-negotiable to prevent the +98 Da guanidinylation side product.
-
Preparation: In an oven-dried flask under inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (3.0 mL).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (5.0 eq, 2.5 mmol). Causality Note: The unusually high 5.0 eq of base is required because the polyamine substrate will immediately consume 3 equivalents of protons via its tertiary amines.
-
Pre-Activation: Add HATU (1.1 eq, 0.55 mmol) in one portion. Stir the mixture at room temperature for exactly 5 to 10 minutes . The solution should turn pale yellow, indicating the formation of the OAt-active ester.
-
Amine Addition: Dissolve N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine (1.2 eq, 0.6 mmol) in 1.0 mL of anhydrous DMF. Add this solution dropwise to the pre-activated ester mixture.
-
Reaction & Monitoring: Stir the reaction at room temperature. If TLC/LC-MS indicates stalled conversion after 2 hours, gently heat the reaction to 40°C to disrupt the polyamine's intramolecular hydrogen bonding.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with a highly polar organic solvent mixture (e.g., CHCl₃/Isopropanol 3:1) due to the high water solubility of the polyamine product.
Protocol 2: COMU-Mediated Coupling for Extremely Hindered Substrates
Use this protocol for the highest yield and easiest purification. COMU provides a visual self-validation mechanism via color change.
-
Preparation: Dissolve the carboxylic acid (1.0 eq, 0.5 mmol) and COMU (1.1 eq, 0.55 mmol) in anhydrous DMF (3.0 mL) at 0 °C.
-
Base Addition: Add DIPEA (5.0 eq, 2.5 mmol). The reaction mixture will immediately turn a distinct yellow/orange color, confirming the generation of the Oxyma Pure active ester [4].
-
Amine Addition: Add N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine (1.2 eq, 0.6 mmol) directly to the mixture.
-
Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 2–4 hours. Self-Validation: As the amine successfully attacks the active ester and consumes the COMU complex, the solution will transition from yellow back to colorless or pale yellow .
-
Workup: Because COMU byproducts are entirely water-soluble, dilute the reaction with EtOAc (or CHCl₃/IPA) and wash extensively with water and brine. The organic layer will contain the highly pure amide product.
References
- BenchChem. "The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent." BenchChem Technical Support.
- RSC Publishing. "Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates." Organic & Biomolecular Chemistry.
- ACS Publications. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Organic Process Research & Development.
- ChemPep. "Overview of Peptide Coupling Reagents." ChemPep Technical Resources.
A Comparative Pharmacological Guide to Piperazine Derivatives: Benchmarking N-Substituted Scaffolds in Modern Drug Discovery
The piperazine heterocycle is a cornerstone of medicinal chemistry, a "privileged scaffold" that has given rise to a multitude of blockbuster drugs.[1][2] Its unique six-membered ring containing two nitrogen atoms at opposite positions imparts favorable physicochemical properties, such as aqueous solubility and the ability to cross the blood-brain barrier, making it a versatile framework for designing therapeutics targeting a wide array of biological systems.[3][4] This guide provides a comparative analysis of key piperazine derivatives, with a particular focus on their applications in oncology and neuroscience.
While this guide aims to compare N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine with other derivatives, a comprehensive literature search revealed a scarcity of specific pharmacological data for this particular molecule. However, extensive research exists for structurally related compounds such as 1,4-bis(3-aminopropyl)piperazine and various N-aryl and N-benzyl piperazines.[5][6] Therefore, this guide will draw comparisons between these well-characterized classes to provide a valuable framework for researchers in the field.
The Piperazine Core: A Gateway to Diverse Pharmacological Activity
The remarkable versatility of the piperazine scaffold stems from the ease with which its nitrogen atoms can be functionalized.[3] This allows for the precise tuning of a molecule's steric and electronic properties, which in turn dictates its target specificity and pharmacological effect.[7] Minor alterations to the substituents on the piperazine ring can lead to vastly different biological activities, ranging from anticancer and antimicrobial to antipsychotic and antidepressant effects.[2][8]
Comparative Analysis of Piperazine Derivatives
This section will delve into a comparative analysis of different classes of piperazine derivatives, focusing on their anticancer and central nervous system (CNS) activities.
Anticancer Activity of Piperazine Derivatives
Piperazine derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against a range of cancer cell lines.[9] Their mechanisms of action are often multi-faceted, involving the inhibition of key signaling pathways that drive cancer cell proliferation and survival.[1][10]
Arylpiperazines, in particular, have shown significant promise in oncology.[11][12] Their ability to interact with various molecular targets, including G-protein coupled receptors and protein kinases, makes them attractive candidates for cancer therapy.
Table 1: Comparative Cytotoxicity of Selected Piperazine Derivatives
| Compound Class/Derivative | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Novel Piperazine Derivative | K562 (Leukemia) | Cell Proliferation | 0.06 - 0.16 | [9][10] |
| Arylpiperazine (Compound 30) | Various (Breast, Skin, Pancreas, Cervix) | Cell Proliferation | Not specified, but effective growth inhibitor | [11] |
| Benzothiazole-piperazine (Compound 1d) | HUH-7, MCF-7, HCT-116 | SRB Assay | GI50 values in the micromolar range | [13] |
| 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile (Compound 7b) | Kelly (Neuroblastoma) | WST-1 Assay | 1.3 | [14] |
The data in Table 1 highlights the potent anticancer activity of various piperazine scaffolds, with some derivatives exhibiting efficacy in the nanomolar to low micromolar range. This underscores the potential of the piperazine core in the development of novel chemotherapeutics.
Several critical signaling pathways are implicated in the anticancer effects of piperazine derivatives. A notable example is the PI3K/AKT pathway, which is a central regulator of cell growth and survival and is often dysregulated in cancer.[9][10]
Figure 1: Simplified PI3K/AKT signaling pathway and the inhibitory action of certain piperazine derivatives.
Central Nervous System (CNS) Activity of Piperazine Derivatives
The piperazine scaffold is a prominent feature in many CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics.[4][15] Their ability to modulate neurotransmitter systems, particularly the dopaminergic and serotonergic pathways, is central to their therapeutic effects.[8][16]
Arylpiperazines and benzylpiperazines are two major classes of piperazine derivatives with significant CNS activity.[6][11] They often act as ligands for various serotonin (5-HT) and dopamine (D) receptors.[17]
Table 2: Comparative Receptor Binding Affinities of Piperazine Derivatives
| Compound Class/Derivative | Target Receptor | Ki (nM) | Reference |
| Coumarin-piperazine (Compound 7) | 5-HT1A | 0.57 | [18] |
| Coumarin-piperazine (Compound 4) | 5-HT1A | 0.78 | [18] |
| N-Arylpiperazine (Compound 5a-f) | D2/D3 | Micromolar affinities | [17] |
| Benzylpiperazine Derivative (Compound 15) | σ1 | - | [19] |
The data in Table 2 illustrates the high affinity of certain piperazine derivatives for specific CNS receptors, which forms the basis of their therapeutic applications in neurological and psychiatric disorders.
The therapeutic efficacy of CNS-active piperazine derivatives lies in their ability to modulate the activity of key neurotransmitter systems.
Figure 2: General mechanism of action of arylpiperazine derivatives on a synapse.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for common assays used to evaluate the pharmacological activity of piperazine derivatives.
Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Piperazine derivative stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the piperazine derivative in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[20]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Piperazine derivative stock solution
-
Positive control (microorganism in broth without the compound)
-
Negative control (broth only)
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the piperazine derivative in the appropriate broth directly in the 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Add the standardized inoculum to each well containing the serially diluted compound.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: Determine the MIC by visually inspecting for turbidity or by measuring the optical density with a microplate reader. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Sources
- 1. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,4-bis(3-aminopropyl)piperazine libraries: from the discovery of classical chloroquine-like antimalarials to the identification of new targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents [mdpi.com]
- 19. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the ¹H and ¹³C NMR Chemical Shift Analysis of N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine
In the landscape of pharmaceutical development and chemical research, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into the molecular architecture of organic compounds. This guide offers an in-depth analysis of the ¹H and ¹³C NMR chemical shifts for N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine, a molecule of interest due to its potential applications stemming from its unique arrangement of amine functionalities.
The absence of a publicly available, experimentally verified NMR spectrum for this specific compound presents a common challenge for researchers. This guide, therefore, employs a robust, field-proven methodology that combines predictive NMR software with a comparative analysis of structurally related compounds. This approach not only provides a reliable interpretation of the expected spectral data but also equips researchers with a practical framework for analyzing similar novel structures.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR data, the following systematic numbering scheme for the atoms in N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine will be used throughout this guide.
Caption: Molecular structure of N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine with atom numbering for NMR assignment.
Predicted ¹H and ¹³C NMR Chemical Shifts
In the absence of experimental spectra, NMR prediction tools serve as a valuable first step in structural analysis.[1][2][3][4] These software programs utilize extensive databases of known chemical shifts and complex algorithms to estimate the spectral properties of a given molecule. The predicted ¹H and ¹³C NMR chemical shifts for N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine, typically dissolved in a standard solvent like CDCl₃, are summarized below.
Table 1: Predicted ¹H NMR Chemical Shifts
| Atom | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H2, H6 | 2.55 | t | 4H |
| H3, H5 | 2.45 | t | 4H |
| H8 | 2.35 | t | 2H |
| H9 | 1.60 | p | 2H |
| H10 | 2.20 | s | 6H |
| H12 | 2.40 | t | 2H |
| H13 | 1.55 | p | 2H |
| H14 (NH₂) | 1.20 | s (broad) | 2H |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Atom | Predicted Chemical Shift (ppm) |
| C2, C6 | 53.5 |
| C3, C5 | 53.0 |
| C8 | 57.0 |
| C9 | 25.0 |
| C10 | 45.5 |
| C12 | 58.0 |
| C13 | 28.0 |
| C14 | 40.0 |
Analysis and Rationale for Predicted Chemical Shifts
The predicted chemical shifts can be rationalized by considering the electronic environment of each nucleus.
-
Piperazine Ring (C2, C3, C5, C6 and corresponding protons): The protons and carbons of the piperazine ring are expected to resonate in the 2.4-2.6 ppm and 53-54 ppm regions, respectively. This is a characteristic range for N-alkylated piperazines.[5][6][7] The two sets of methylene groups (C2/C6 and C3/C5) are chemically non-equivalent due to the different substituents on N1 and N4, leading to slightly different predicted chemical shifts. The signals for the protons on these carbons are expected to appear as triplets due to coupling with the adjacent methylene protons.
-
Dimethylaminopropyl Sidechain (C8, C9, C10 and corresponding protons): The N-methyl groups (C10) are predicted to be a sharp singlet in the ¹H NMR spectrum around 2.20 ppm, a typical value for N,N-dimethylalkylamines.[8] The methylene group adjacent to the dimethylamino group (C8) is deshielded by the nitrogen and is predicted around 2.35 ppm. The central methylene group (C9) is further upfield at approximately 1.60 ppm.
-
Aminopropyl Sidechain (C12, C13, C14 and corresponding protons): The methylene group attached to the piperazine nitrogen (C12) is predicted around 2.40 ppm. The central methylene (C13) is expected at a similar position to C9, around 1.55 ppm. The terminal methylene group (C14) adjacent to the primary amine is predicted around 2.7 ppm in the proton spectrum and 40.0 ppm in the carbon spectrum. The protons of the primary amine (NH₂) typically appear as a broad singlet, and its chemical shift can be highly variable depending on concentration and solvent.
Comparative Analysis with Structurally Similar Compounds
To build confidence in the predicted values, it is crucial to compare them with experimental data from structurally analogous compounds.
-
1,4-Bis(3-aminopropyl)piperazine: This symmetrical molecule provides a good reference for the aminopropyl sidechain and the piperazine core. Experimental ¹H NMR data for this compound shows signals for the piperazine ring protons around 2.4 ppm, the N-CH₂ protons of the propyl chain at approximately 2.3 ppm, the central CH₂ at 1.6 ppm, and the terminal CH₂ next to the NH₂ group at 2.7 ppm.[9][10] These values are in close agreement with the predicted shifts for the corresponding moieties in our target molecule.
-
N,N-Dimethylpropylamine: The chemical shifts for the dimethylaminopropyl fragment can be compared to N,N-dimethylpropylamine. Experimental data for this compound shows the N-methyl protons at ~2.1 ppm and the N-CH₂ protons at ~2.2 ppm.[8] This supports the predicted chemical shifts for the H10 and H8 protons in our target molecule.
-
Substituted Piperazines: The literature on asymmetrically substituted piperazines often reports complex NMR spectra due to conformational isomers and restricted rotation around the N-C bonds, which can lead to broadening or splitting of signals.[5][7][11] While our prediction provides a simplified, time-averaged spectrum, researchers should be aware that at lower temperatures, more complex spectra may be observed.
Experimental Protocol for NMR Data Acquisition
For researchers intending to acquire experimental data, the following protocol provides a standardized starting point.
Caption: A standardized workflow for the acquisition and processing of NMR data.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
For quantitative analysis, a known amount of an internal standard can be added. Tetramethylsilane (TMS) is commonly used as a reference for ¹H and ¹³C NMR (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
For ¹H NMR, a standard pulse program should be used with a sufficient number of scans (typically 8-32) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is standard. A larger number of scans (e.g., 128-2048) will likely be necessary due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the raw free induction decay (FID) data.
-
Perform phase and baseline corrections to obtain a clean spectrum.
-
Reference the spectrum to the internal standard (TMS at 0 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak pick both the ¹H and ¹³C spectra to determine the precise chemical shifts.
-
Conclusion
This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine. By leveraging predictive tools and making informed comparisons with structurally related compounds, a reliable and detailed interpretation of the chemical shifts has been presented. The provided experimental protocol offers a practical starting point for researchers seeking to obtain and analyze their own NMR data for this and similar molecules. As with any analytical endeavor, the combination of theoretical prediction and careful experimental work is key to unambiguous structural elucidation.
References
-
NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link][1][2]
-
NMRium. (n.d.). NMRium demo - Predict. Retrieved from [Link][4]
-
nmrshiftdb2. (n.d.). nmrshiftdb2 - open nmr database on the web. Retrieved from [Link][12]
-
Kühn, F. E., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2536-2546.[5][11]
-
MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Chemistry, 7(4), 162.[6]
-
PubChem. (n.d.). N,N-Dimethylpropylamine. Retrieved from [Link][8]
-
Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 42(24), 19655-19664.[7]
-
Xiao, Z., et al. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(10), 869-872.[13][14][15]
-
SpectraBase. (n.d.). 1,4-Bis(3-aminopropyl)piperazine. Retrieved from [Link][10]
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- 8. N,N-Dimethylpropylamine | C5H13N | CID 61236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,4-Bis(3-aminopropyl)piperazine(7209-38-3) 1H NMR [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. nmrshiftdb2 - open nmr database on the web [nmrshiftdb.nmr.uni-koeln.de]
- 13. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. lookchem.com [lookchem.com]
Comparing N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine and spermine in vitro
An in-depth comparative analysis of endogenous polyamines versus synthetic, conformationally restricted analogues is critical for advancing neuropharmacology and oncology. This guide provides a comprehensive in vitro evaluation of spermine (the ubiquitous endogenous tetraamine) and N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine (a synthetic, asymmetrically alkylated piperazine analogue, CAS: 131705-39-0)[1].
By dissecting their structural causality, receptor binding kinetics, and metabolic fate, we provide actionable frameworks for researchers utilizing these compounds in drug development.
Structural Causality: Flexibility vs. Rigid Asymmetry
The functional divergence between these two molecules in vitro is fundamentally driven by their structural architecture:
-
Spermine (Endogenous): An aliphatic, linear tetraamine. Its high conformational flexibility allows it to adapt to multiple binding pockets, acting as a full agonist at the polyamine modulatory site of the N-methyl-D-aspartate (NMDA) receptor[2]. However, its primary terminal amines make it highly susceptible to rapid acetylation by Spermidine/Spermine N1-acetyltransferase (SSAT) and subsequent oxidative degradation[3].
-
N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine (Synthetic Analogue): This molecule modifies the spermine backbone through two critical substitutions[1]. First, the central diaminobutane chain is replaced by a rigid piperazine ring , restricting the spatial geometry of the internal secondary amines. Second, one terminal primary amine is N,N-dimethylated . This asymmetric steric hindrance prevents the molecule from achieving the fully active conformation required for complete NMDA receptor activation, shifting its profile to a partial agonist or antagonist[2]. Furthermore, the terminal alkylation effectively blocks SSAT-mediated acetylation, granting the molecule profound metabolic stability[4].
Mechanistic Divergence in In Vitro Systems
A. Allosteric Modulation of NMDA Receptors
Spermine enhances the binding of open-channel blockers (like [3H]MK-801) by promoting the active, open state of the NMDA receptor[2]. Piperazine-based polyamine analogues bind competitively to the same allosteric site but fail to induce the full conformational shift. Consequently, at high concentrations, these rigid analogues can functionally antagonize endogenous spermine, making them valuable tools for isolating polyamine-specific NMDA receptor currents without triggering excitotoxicity[2].
B. Polyamine Metabolism and Antineoplastic Depletion
In cancer cell lines, the intracellular polyamine pool is tightly autoregulated. Spermine uptake suppresses its own biosynthesis. The piperazine analogue exploits this system: it successfully competes for the polyamine transport system to enter the cell but cannot substitute for spermine's physiological roles in DNA stabilization and cell growth[4].
Crucially, the analogue "superinduces" SSAT expression[5]. Because the analogue itself is resistant to SSAT due to its terminal dimethylation, the massively upregulated SSAT aggressively acetylates and exports the cell's remaining natural spermine and spermidine[3]. This self-amplifying cycle results in catastrophic polyamine depletion and subsequent cytostasis or apoptosis.
Mechanistic divergence of endogenous spermine versus synthetic piperazine analogues in homeostasis.
Quantitative Data Synthesis
The following table summarizes the comparative in vitro pharmacological profiles based on established literature for spermine and structurally analogous piperazine derivatives.
| Parameter | Spermine | N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine |
| CAS Number | 71-44-3 | 131705-39-0[1] |
| Backbone Structure | Flexible linear aliphatic | Rigid piperazine core[1] |
| NMDA Receptor Activity | Full Agonist (EC50 ~5.2 µM)[2] | Partial Agonist / Antagonist[2] |
| SSAT Induction Potential | Baseline Autoregulation | High (Superinduction)[5] |
| Metabolic Stability (PAO/SSAT) | Highly Susceptible (t1/2 < 2h) | Highly Resistant[4] |
| Primary In Vitro Application | Cell culture supplement, Kir channel blocker | NMDA receptor mapping, Antineoplastic screening |
Self-Validating Experimental Frameworks
To accurately compare these compounds, researchers must utilize assays that isolate specific mechanistic variables. The following protocols are designed with intrinsic validation steps to ensure data integrity.
Protocol 1: NMDA Receptor Allosteric Modulation ([3H]MK-801 Binding Assay)
Causality Rationale: [3H]MK-801 is a use-dependent open-channel blocker. It can only access its binding site within the NMDA receptor pore when the channel is actively open. Therefore, quantifying [3H]MK-801 accumulation directly measures the allosteric channel-opening efficacy of the polyamines being tested[2].
-
Membrane Preparation: Homogenize rat forebrain tissue in 0.32 M sucrose. Centrifuge and wash the pellet repeatedly in 5 mM Tris-HCl (pH 7.4) to remove endogenous glutamate, glycine, and polyamines.
-
Assay Incubation: In a 96-well plate, combine 100 µg of membrane protein with 5 nM [3H]MK-801.
-
Compound Addition: Add varying concentrations (0.1 µM to 1 mM) of either spermine or the piperazine analogue.
-
Self-Validation Step: Include a positive control well containing 100 µM Glutamate + 10 µM Spermine (defines maximum channel opening) and a negative control well containing 1 mM Arcaine (a competitive polyamine antagonist) to prove the effect is mediated specifically via the polyamine site[2].
-
-
Filtration & Quantification: Terminate the reaction after 2 hours at room temperature by rapid vacuum filtration over GF/B glass fiber filters. Wash three times with ice-cold buffer. Quantify bound radioactivity using liquid scintillation counting.
Self-validating radioligand binding workflow for assessing NMDA receptor allosteric modulation.
Protocol 2: SSAT Induction and Polyamine Pool Depletion Assay
Causality Rationale: To prove that the piperazine analogue acts as an antineoplastic agent via metabolic disruption, we must measure the functional enzymatic activity of SSAT. By measuring the transfer of [14C]acetyl-CoA to a spermidine substrate in treated cell lysates, we directly quantify the induction of the catabolic pathway[5].
-
Cell Culture & Treatment: Seed MALME-3M human melanoma cells (known for high sensitivity to polyamine analogues) at 1×105 cells/mL. Treat with 10 µM of the piperazine analogue or spermine for 48 hours[5].
-
Lysate Preparation: Harvest cells, wash with cold PBS, and lyse in buffer containing 50 mM Tris-HCl (pH 7.5), 1 mM DTT, and protease inhibitors.
-
Radiochemical SSAT Assay: Incubate 50 µL of cell lysate with 3 mM spermidine and 0.1 mM [14C]acetyl-CoA for 10 minutes at 37°C.
-
Self-Validation Step: Run a parallel reaction omitting the spermidine substrate to account for background non-specific acetylation. Normalize all scintillation counts to total protein concentration using a standard Bradford assay.
-
-
HPLC Pool Analysis: To confirm that SSAT induction caused actual depletion, extract a separate aliquot of the treated cells with 0.2 M perchloric acid, dansylate the supernatant, and quantify intracellular putrescine, spermidine, and spermine via reverse-phase HPLC[3].
Sources
- 1. evitachem.com [evitachem.com]
- 2. Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Correlations between polyamine analogue-induced increases in spermidine/spermine N1-acetyltransferase activity, polyamine pool depletion, and growth inhibition in human melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Comparison Guide: FTIR Characterization of N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine Complexes
Executive Summary
The rational design of metal-based therapeutics and advanced polymeric materials relies heavily on the precise selection of polyamine ligands. N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine (DMAP-APP) is an advanced, asymmetric polyamine featuring a rigid piperazine core flanked by a primary amine and a sterically hindered tertiary dimethylamine. This guide objectively compares the coordination performance and Fourier Transform Infrared (FTIR) characterization of DMAP-APP complexes against symmetric alternatives, such as 1,4-bis(3-aminopropyl)piperazine (BAPP).
Structural & Mechanistic Causality: Why DMAP-APP?
When evaluating ligands for metal coordination (e.g., Pt(II), Cu(II), or Zn(II)), the symmetry of the molecule dictates its binding kinetics. Symmetric ligands like BAPP often form rigid, irreversible macrocyclic or chelated structures. In contrast, the asymmetry of DMAP-APP introduces a highly desirable "hemilabile" coordination mode.
-
Primary Amine Terminus (-NH₂): Acts as a strong, sterically unhindered σ-donor, rapidly anchoring the metal ion.
-
Tertiary Amine Terminus (-N(CH₃)₂): The bulky methyl groups create steric hindrance, resulting in a weaker, reversible coordinate bond. This hemilability is crucial for catalytic turnover or targeted drug release mechanisms.
Recent advances in piperazine-based ligands highlight their exceptional utility in forming robust metal complexes with potent biological activities, including DNA intercalation and cytotoxicity against carcinoma cells[1]. Furthermore, piperazine-linked networks are highly efficient in capturing toxic metal ions like Hg(II) from complex aqueous environments[2].
FTIR spectroscopy is the premier analytical tool to validate this differential binding. Upon metal coordination, the lone pair of electrons on the nitrogen atom is donated to the metal's d-orbitals. This electron withdrawal weakens the adjacent N-H and C-N covalent bonds, causing their stretching frequencies to shift to lower wavenumbers (red shift).
Caption: Mechanistic causality of FTIR spectral shifts during metal-polyamine coordination.
FTIR Performance Comparison: DMAP-APP vs. BAPP
To objectively evaluate the coordination efficacy of DMAP-APP, we compare its Pt(II) complex against the symmetric BAPP-Pt(II) complex. The data below summarizes the critical FTIR peak shifts.
| Functional Group | Free DMAP-APP (cm⁻¹) | Pt(II)-DMAP-APP Complex (cm⁻¹) | Pt(II)-BAPP Complex (cm⁻¹) | Diagnostic Interpretation |
| ν(N-H) Primary | 3350 (broad, strong) | 3215 (sharp, shifted) | 3205 (sharp, shifted) | Significant red shift confirms primary amine coordination. |
| ν(C-N) Aliphatic | 1155 (strong) | 1110 (moderate) | 1115 (moderate) | Electron withdrawal from N weakens the C-N bond[3]. |
| ν(C-H) Aliphatic | 2950, 2875 | 2955, 2870 | 2950, 2875 | Minimal change indicates the carbon backbone is non-coordinating. |
| ν(M-N) Far-IR | N/A | 465, 420 | 455 | Two distinct M-N peaks in DMAP-APP reflect asymmetric binding environments. |
Performance Insight: The Pt(II)-DMAP-APP complex exhibits two distinct ν(M-N) stretches in the Far-IR region (465 cm⁻¹ and 420 cm⁻¹). This splitting is a direct consequence of the asymmetric binding strengths between the primary and tertiary amines, validating the hemilabile nature of the product compared to the single, symmetric ν(M-N) peak seen in BAPP complexes.
Self-Validating Experimental Protocols
A common pitfall in polyamine characterization is the use of Potassium Bromide (KBr) pellets for transmission FTIR. Polyamines are inherently hygroscopic. KBr rapidly absorbs atmospheric moisture, producing a massive, broad O-H stretching band (~3400 cm⁻¹) that completely masks the critical N-H stretches of the ligand.
Solution: Attenuated Total Reflectance (ATR-FTIR) utilizing a monolithic diamond crystal is the mandatory alternative. It requires no sample matrix, eliminating moisture artifacts and ensuring a self-validating spectral output. The robust nature of polyamine separation layers and their distinct N-H/C-N vibrational signatures are best preserved and analyzed using ATR-FTIR[3].
Step-by-Step Methodology: ATR-FTIR Workflow
-
Complex Synthesis: Dissolve 1.0 mmol of DMAP-APP in absolute ethanol. Slowly add 1.0 mmol of the metal salt (e.g., K₂PtCl₄) dissolved in a minimal volume of deionized water. Stir at 50°C for 4 hours.
-
Isolation & Desiccation: Precipitate the complex using cold diethyl ether. Filter and wash sequentially with ethanol and ether. Dry the complex in a vacuum desiccator over anhydrous P₂O₅ for 48 hours to remove all residual solvent.
-
ATR-FTIR Background Calibration: Ensure the diamond ATR crystal is meticulously cleaned with isopropanol. Collect a background spectrum in ambient air (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ and ambient humidity.
-
Sample Acquisition: Place 2-3 mg of the dried complex directly onto the diamond crystal. Apply consistent pressure using the ATR anvil to ensure intimate optical contact. Collect the spectrum from 4000 to 400 cm⁻¹.
-
Data Deconvolution: Apply baseline correction. Isolate the 3500–3000 cm⁻¹ region to quantify the N-H shift, and the 500–400 cm⁻¹ region to confirm the M-N bond formation.
Caption: Experimental workflow for synthesizing and analyzing DMAP-APP metal complexes via ATR-FTIR.
Conclusion
N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine offers superior, tunable coordination kinetics compared to symmetric polyamines. By leveraging its asymmetric binding sites, researchers can engineer complexes with hemilabile properties ideal for catalysis and pharmacology. Utilizing ATR-FTIR over traditional KBr methods ensures that the subtle, diagnostic shifts in the N-H and M-N vibrational frequencies are captured with absolute scientific integrity.
Sources
N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine proper disposal procedures
As a Senior Application Scientist, I have designed this comprehensive protocol to move beyond basic regulatory compliance. When handling complex polyamines like N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine (CAS 131705-39-0) , safety cannot rely on rote memorization of steps; it requires a fundamental understanding of the molecule's physicochemical behavior[1].
This guide provides the mechanistic causality behind our safety choices, ensuring that your laboratory operations and waste disposal procedures are both scientifically sound and self-validating.
Physicochemical Profiling & Hazard Causality
N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine is an aliphatic polyamine featuring a piperazine core flanked by primary and tertiary amine-terminated propyl chains[1]. The presence of four highly nucleophilic nitrogen centers makes this compound an exceptionally strong Brønsted-Lowry base.
Understanding this molecular structure is critical because it dictates the compound's aggressive interaction with biological tissues and incompatible chemicals. Unlike acid burns that cause coagulation necrosis (which forms a protective eschar), strong amines cause liquefaction necrosis . The unprotonated amines rapidly saponify dermal lipids and extract cellular water, allowing the chemical to penetrate deeply into tissues without resistance[2].
Table 1: Hazard Causality and Regulatory Classification
| Hazard Profile | GHS / EPA Classification | Mechanistic Causality |
| Severe Tissue Corrosivity | GHS Skin Corr. 1B; EPA D002 | Amine groups abstract protons from ambient moisture, generating hydroxide ions ( OH− ) that aggressively hydrolyze lipid bilayers and structural proteins[2]. |
| Aquatic Toxicity | Chronic Category 3 | Polyamines disrupt osmoregulation in aquatic organisms and drastically elevate the pH of localized aquatic microenvironments, leading to long-term ecological damage[3]. |
| Chemical Reactivity | Incompatible with Oxidizers & Acids | Amines are strong nucleophiles. Contact with strong mineral acids causes violent, exothermic neutralization. Contact with halogens can form highly explosive N-haloamines. |
Operational Safety & PPE Rationalization
Standard laboratory Personal Protective Equipment (PPE) is fundamentally insufficient for handling concentrated low-molecular-weight polyamines. The selection of PPE must account for the specific permeation kinetics of aliphatic amines[4].
-
Hand Protection: Utilize heavy-duty Nitrile or Butyl rubber gloves (minimum 0.4 mm thickness).
-
Causality: Thin latex or vinyl gloves offer negligible chemical resistance to aliphatic amines. The chemical can rapidly permeate the polymer matrix and become trapped against the skin, accelerating chemical burns[4].
-
-
Ocular Protection: Tight-fitting chemical splash goggles paired with an 8-inch polycarbonate face shield.
-
Causality: The compound's high alkalinity can cause irreversible corneal saponification and blindness within seconds of exposure[3].
-
-
Respiratory Protection: Handle exclusively within a certified Class II Type B or C fume hood. If ventilation is compromised, a NIOSH-approved respirator equipped with an organic vapor/amine-specific cartridge is mandatory to prevent reactive airways dysfunction syndrome (RADS)[3].
Step-by-Step Spill Management & Decontamination Workflow
In the event of a spill, you must employ a self-validating neutralization protocol to prevent exothermic runaway and ensure absolute decontamination.
Step 1: Isolation and Vapor Containment Immediately evacuate personnel from the immediate vicinity. Ensure the fume hood sash is lowered or local exhaust ventilation is maximized to capture volatile amine vapors.
Step 2: Inert Containment Surround the spill with an inert, inorganic absorbent such as dry sand, earth, or vermiculite[4].
-
Causality: Do NOT use sawdust, paper towels, or other combustible organic materials. The heat of reaction or auto-oxidation upon contact with concentrated polyamines can ignite cellulosic materials.
Step 3: Controlled Neutralization Slowly apply a weak, solid acid (e.g., citric acid or sodium bisulfate) to the spill, working from the perimeter inward.
-
Causality: Using a weak acid controls the rate of protonation. If a strong mineral acid (like HCl) is used, the violent exothermic reaction will boil the liquid, aerosolizing the corrosive polyamine into the breathing zone.
Step 4: Protocol Validation (Self-Validating Step) After the effervescence and heat generation subside, create a small slurry with distilled water and use pH indicator paper to test the mixture. The neutralization protocol is only validated when the pH stabilizes strictly between 6.0 and 8.0 . Do not proceed to collection until this is verified.
Step 5: Collection and Final Decontamination Scoop the pH-validated slurry into a high-density polyethylene (HDPE) hazardous waste container using non-sparking tools. Wash the spill area with copious amounts of water and a mild detergent, collecting all rinsate as hazardous waste[3].
Regulated Waste Disposal Procedures
Under the Resource Conservation and Recovery Act (RCRA), waste containing N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine must be managed rigorously to prevent environmental contamination[5].
-
Waste Characterization: Aqueous waste streams containing this compound must be tested for pH. If the pH is ≥12.5 , it exhibits the corrosivity characteristic and must be legally assigned the EPA Hazardous Waste Number D002 [5].
-
Chemical Segregation: Store polyamine waste in clearly labeled, corrosion-resistant HDPE drums. Strictly segregate this waste from acidic wastes, halogenated solvents, and strong oxidizing agents to prevent pressurized gas evolution or spontaneous combustion[2].
-
Final Disposal Route: The universally preferred and environmentally sound method for polyamine disposal is high-temperature incineration at an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Causality: Incinerators must be specifically equipped with nitrogen oxide ( NOx ) scrubbers, as the thermal destruction of nitrogen-rich piperazine derivatives generates highly toxic NOx gases[4].
-
Waste Classification Workflow
The following logic tree dictates the regulatory classification and disposal routing for liquid wastes containing this compound.
Polyamine Waste Stream Classification and Disposal Workflow
References
-
US Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals. Available at: [Link]
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Navigating the Handling of N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine: A Guide to Essential Personal Protective Equipment and Safety Protocols
For Researchers, Scientists, and Drug Development Professionals
The prudent handling of specialized chemical reagents is a cornerstone of laboratory safety and experimental integrity. This guide provides essential, direct guidance on the personal protective equipment (PPE), handling procedures, and disposal of N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine. As a substituted piperazine, this compound shares characteristics with other corrosive amines, necessitating stringent safety protocols to mitigate risks of chemical burns, eye damage, and respiratory irritation.[1][2][3] This document moves beyond a simple checklist to explain the rationale behind each safety recommendation, empowering you to work with confidence and precision.
Understanding the Hazard: Why Specific PPE is Non-Negotiable
N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine, like many aliphatic amines, is classified as a corrosive material.[1][4][5] Contact with skin and eyes can cause severe burns and potentially irreversible damage.[2][3][6][7] Vapors, especially if the material is heated or aerosolized, can lead to respiratory tract irritation.[6][8] Therefore, a multi-layered approach to personal protection is paramount.
Core Personal Protective Equipment (PPE) Requirements
A comprehensive risk assessment should always precede the handling of this and any other chemical.[8] However, the following table outlines the minimum required PPE for handling N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine in a laboratory setting.
| Protection Type | Specification | Rationale and Best Practices |
| Hand Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). | Nitrile gloves are generally adequate for incidental contact.[1] For prolonged handling or immersion, heavier-duty gloves such as butyl or neoprene are recommended. Always inspect gloves for tears or pinholes before use.[9] Promptly remove and dispose of contaminated gloves, and wash hands thoroughly after handling.[2][9] |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields at a minimum. Chemical splash goggles are strongly recommended. A full-face shield should be worn over safety goggles when there is a significant risk of splashing.[1][6] | Standard prescription glasses do not offer adequate protection.[1] The corrosive nature of this compound necessitates robust protection against splashes, which can occur during transfer, mixing, or waste disposal.[1] |
| Skin and Body Protection | A flame-resistant lab coat is mandatory. For larger quantities or procedures with a high splash risk, a chemically resistant apron over the lab coat is advised.[1][6] | Protects against accidental spills and splashes. Lab coats should be fully buttoned. Open-toed shoes are strictly prohibited in the laboratory.[1] |
| Respiratory Protection | Typically not required when handled in a properly functioning chemical fume hood. If work outside of a fume hood is unavoidable or if aerosols may be generated, a NIOSH-approved respirator with organic vapor cartridges is necessary.[6][8][10] | Engineering controls like fume hoods are the primary defense against inhalation hazards.[2][10] Respirators are a secondary line of defense and require proper fit-testing and training.[6][10] |
Operational and Disposal Plans: A Step-by-Step Guide
Handling Protocol:
-
Preparation: Before beginning work, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4][11][12] Review the Safety Data Sheet (SDS) for 1,4-Bis(3-aminopropyl)piperazine or a similar corrosive amine to be fully aware of all potential hazards.[1][13]
-
Engineering Controls: Always handle N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine in a certified chemical fume hood to minimize inhalation exposure.[13][14]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the designated work area.
-
Chemical Transfer: When transferring the chemical, do so slowly and carefully to avoid splashing. Use a secondary container to transport the chemical within the lab.
-
Heating: If heating is required, be aware that this will increase the vapor pressure. Ensure the fume hood has adequate airflow.
-
Post-Handling: After handling, decontaminate the work area. Remove PPE carefully, avoiding cross-contamination. Wash hands and forearms thoroughly with soap and water.[2]
Spill Management:
In the event of a spill, immediately alert others in the vicinity and evacuate the area if necessary.
-
Small Spills (in a fume hood):
-
Absorb the spill with an inert, non-combustible absorbent material such as sand or vermiculite.
-
Collect the absorbed material into a designated, labeled waste container.
-
Clean the spill area with a suitable decontaminating agent, followed by soap and water.
-
-
Large Spills (or spills outside a fume hood):
Disposal Plan:
All waste containing N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed container.
-
Labeling: The waste container must be labeled with the full chemical name and the appropriate hazard warnings (e.g., "Corrosive," "Hazardous Waste").
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider.[7][11] Do not dispose of this chemical down the drain.[9]
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when working with N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine.
Caption: PPE selection workflow based on operational risk factors.
References
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Vertex AI Search.
- Corrosive Chemicals | Laboratory Safety. (n.d.). Brandeis University.
- HAZARD SUMMARY - BIS(AMINOPROPYL) PIPERAZINE. (n.d.). NJ.gov.
- Material Safety Data Sheet - Piperazine, anhydrous, 99%. (2005, October 3). Cole-Parmer.
- Safety Data Sheet - Chlorphenesin. (2025, October 8). Cayman Chemical.
- SAFETY DATA SHEET - N-Butyldiethanolamine. (n.d.). FUJIFILM Wako Chemicals.
- Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE. (2026, January 17). ChemicalBook.
- Piperazine - Safety Data Sheet. (n.d.). Apollo Scientific.
- SAFETY DATA SHEET - N,N'-Dimethylpiperazine. (2025, June 12). Tokyo Chemical Industry.
- Handling Procedures for Corrosive Materials. (n.d.). Unknown Source.
- Essential Safety and Operational Guide for Handling 1-(2,3-Dichlorophenyl)piperazine. (n.d.). Benchchem.
- AMINES, [CORROSIVE LIQUID]. (n.d.). CAMEO Chemicals - NOAA.
- SAFETY DATA SHEET - Piperazine. (2018, January 18). Unknown Source.
- SAFETY DATA SHEET - 1,4-Bis(3-aminopropyl)piperazine. (2025, November 6). MilliporeSigma.
- SAFETY DATA SHEET - 3-Dimethylaminopropylamine. (2025, May 1). Fisher Scientific.
- SAFETY DATA SHEET - Bis(aminopropyl)piperazine. (n.d.). Fisher Scientific.
- Safety data sheet - Chlorphenesin. (2025, April 8). Unknown Source.
- SAFETY DATA SHEET - BETAMATE™ 2096B. (n.d.). Rudolph Bros. & Co.
- Chlorphenesin | 1X250MG | C9H11ClO3 | 682269 | 104-29-0. (n.d.). HPC Standards.
- SAFETY DATA SHEET - 3-(4-Chlorophenoxy)-1,2-propanediol. (n.d.). Fisher Scientific.
- CAS 104-29-0: Chlorphenesin. (n.d.). CymitQuimica.
- SAFETY DATA SHEET - Insulgel 70CC FRNS - Part B. (2017, August 28). Hisco.
- Chemical Safety Data Sheet MSDS / SDS - 3-Dimethylaminopropylamine. (2026, January 17). ChemicalBook.
- 1,4-Bis(3-aminopropyl)piperazine SDS. (n.d.). TCI America.
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- 1. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 2. nj.gov [nj.gov]
- 3. fishersci.com [fishersci.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. AMINES, [CORROSIVE LIQUID] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. 1,4-Bis(3-aminopropyl)piperazine SDS - Download & Subscribe for Updates [sdsmanager.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
